Tribufos
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bis(butylsulfanyl)phosphorylsulfanylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27OPS3/c1-4-7-10-15-14(13,16-11-8-5-2)17-12-9-6-3/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKXUAHZSKEQSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSP(=O)(SCCCC)SCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27OPS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024174 | |
| Record name | Tribufos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
S,s,s-tributyltrithiophosphate is a colorless to pale yellow liquid with mercaptan-like odor. Insoluble in water. Used as a growth regulator., Liquid, Colorless to pale yellow liquid; [Merck Index] | |
| Record name | S,S,S-TRIBUTYLTRITHIOPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18241 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Phosphorotrithioic acid, S,S,S-tributyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tribufos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7511 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
210 °C at 750 mm Hg | |
| Record name | TRIBUFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/668 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in aliphatic, aromatic, and chlorinated hydrocarbons and alcohols. Completely miscible in dichloromethane, n-hexane, 2-propanol, and toluene., In water, 2.3 mg/L at 20 °C | |
| Record name | TRIBUFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/668 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.057 at 20 °C | |
| Record name | TRIBUFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/668 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000053 [mmHg], 5.3X10-6 mm Hg at 25 °C | |
| Record name | Tribufos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7511 | |
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| Record name | TRIBUFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/668 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to pale yellow liquid | |
CAS No. |
78-48-8 | |
| Record name | S,S,S-TRIBUTYLTRITHIOPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18241 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Tribufos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tribufos [ISO] | |
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| Record name | Phosphorotrithioic acid, S,S,S-tributyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tribufos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024174 | |
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| Record name | S,S,S-tributylphosphorotrithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.019 | |
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| Record name | TRIBUFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | TRIBUFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/668 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Below -25 °C | |
| Record name | TRIBUFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/668 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Toxicological Mechanisms and Pathophysiology
Cholinesterase Inhibition: Advanced Biochemical and Cellular Studies
Tribufos exerts its primary acute toxicity through the inhibition of cholinesterase enzymes, most notably acetylcholinesterase (AChE). This inhibition leads to the accumulation of acetylcholine (B1216132) (ACh) at nerve synapses, causing overstimulation of cholinergic receptors in both the peripheral and central nervous systems nih.govgovinfo.gov.
Acetylcholinesterase (AChE) Inhibition Kinetics and Dynamics
Organophosphates like this compound inhibit AChE by phosphorylating the active site serine residue of the enzyme. This forms a stable phosphorylated enzyme conjugate, rendering the enzyme inactive nih.gov. The kinetics of this inhibition involve the binding of the organophosphate to the enzyme, followed by the phosphorylation step. The rate of phosphorylation and the stability of the phosphorylated enzyme conjugate are key factors determining the potency and duration of AChE inhibition nih.gov. Studies investigating the in vitro inhibition kinetics of various organophosphates on human and rat erythrocyte AChE have been conducted. However, this compound itself did not produce AChE inhibition in these in vitro assays even at a concentration of 1 mM, suggesting that it may require metabolic activation to become a potent AChE inhibitor regulations.govnih.gov. This bioactivation likely involves oxidation to a more reactive metabolite, such as a sulfoxide (B87167) cdc.gov.
Red Blood Cell Cholinesterase (RBC ChE) as a Biomarker of Effect
Red blood cell acetylcholinesterase (RBC AChE) activity is a widely used biomarker for monitoring exposure to organophosphate compounds and assessing their biological effect nih.govnih.govcdc.govnih.gov. Decreased RBC AChE activity indicates exposure to a cholinesterase-inhibiting substance like this compound cdc.govepa.gov. While not specific to this compound, normal RBC AChE activity can suggest the absence of recent significant exposure to cholinesterase inhibitors cdc.gov. Studies in rats exposed to this compound have shown dose-related inhibition of RBC AChE activity following oral and inhalation exposure epa.govcdc.gov. For instance, a 13-week inhalation study in Wistar rats identified decreased RBC AChE activity as the most sensitive effect, with significant reductions observed at various exposure levels and time points cdc.gov.
Table 1: Selected Rat RBC AChE Inhibition Data Following this compound Exposure
| Exposure Route | Duration | Species | Dose/Concentration | Effect on RBC AChE Activity | Citation |
| Oral | Acute | Rat | 1-15 mg/kg/day (LOAEL) | >60% decrease | nih.gov |
| Oral | Chronic | Rat (Fischer 344) | 1.8 mg/kg/day (LOAEL) | Inhibition | cdc.gov |
| Inhalation | 13 weeks | Rat (Wistar) | 2.43 mg/m³ (NOAEL) | No significant decrease | cdc.gov |
| Inhalation | 13 weeks | Rat (Wistar) | 12.2 mg/m³ | 25-65% decrease | cdc.gov |
| Inhalation | 13 weeks | Rat (Wistar) | 59.5 mg/m³ | 49-91% decrease | cdc.gov |
| Dermal | 21 days | Rabbit (NZ White) | 2 mg/kg/day (LOEL) | Dose-dependent inhibition | epa.govepa.gov |
| Dermal | 90 days | Hen | 2.6 mg/kg/day (LOEL) | Whole blood inhibition | epa.govepa.gov |
*NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level; LOEL: Lowest Observed Effect Level. Note: Whole blood cholinesterase inhibition in hens is often used as a surrogate for RBC AChE inhibition in mammalian studies.
Brain Cholinesterase (ChE) Inhibition and Central Nervous System Impact
Inhibition of brain cholinesterase, specifically brain AChE, is directly related to the central nervous system (CNS) effects of organophosphate poisoning herts.ac.uknih.govepa.govpnas.org. The accumulation of ACh in the brain can lead to a range of neurological symptoms nih.gov. Studies in rats have demonstrated that this compound exposure can result in significant brain ChE inhibition cdc.govepa.gov. For example, dermal exposure of rats to this compound at 170 mg/kg for 3 weeks caused brain ChE inhibition to 12% of control levels . In a 13-week inhalation study in Wistar rats, brain AChE activity was significantly decreased at the highest exposure level of 59.5 mg/m³, showing a 40% reduction compared to controls cdc.gov. Neuropathological lesions, particularly axonal degeneration in the brain, have also been observed in white leghorn hens following dermal exposure to this compound epa.gov.
Interspecies Differences in Cholinesterase Sensitivity and Susceptibility
There are documented interspecies differences in the sensitivity to this compound-induced cholinesterase inhibition nih.govcdc.gov. Studies have shown variations in the dose required to inhibit plasma, erythrocyte, and brain cholinesterase across different species . For instance, rats appear to be more sensitive than mice to this compound toxicity following oral exposure, based on NOAELs and LOAELs for RBC AChE inhibition and other effects cdc.gov. While hen studies are valuable for hazard identification, the applicability of the dose-response characteristics observed in hens to humans can be uncertain cdc.gov. Research using physiologically based kinetic (PBK) modeling for other organophosphates has indicated that interspecies differences in toxicokinetics can significantly influence the predicted sensitivity to AChE inhibition, suggesting that standard uncertainty factors may not fully account for these differences nih.gov. Pups may be less sensitive than adult rats to the cholinesterase-inhibiting effects of this compound based on comparisons of doses causing inhibition in a two-generation reproduction study epa.gov.
Neuropathy Target Esterase (NTE) and Organophosphate-Induced Delayed Polyneuropathy (OPIDP/OPIDN) Research
In addition to inhibiting cholinesterases, some organophosphates, including this compound, are known to inhibit Neuropathy Target Esterase (NTE), an enzyme found in the nervous system cdc.govpnas.org. Inhibition and subsequent "aging" of NTE are considered key events in the initiation of organophosphate-induced delayed polyneuropathy (OPIDP), also referred to as organophosphate-induced delayed neurotoxicity (OPIDN) pnas.orgnih.gov. OPIDP is characterized by a delayed onset of neurological symptoms, typically appearing 1-3 weeks after acute exposure to a sufficient dose wikipedia.orgslideshare.net.
This compound has demonstrated the potential to cause OPIDN, particularly in the hen model, which is considered sensitive for neurotoxicity studies epa.gov. Studies in hens have shown that this compound can induce OPIDN in a dose-dependent manner, with clinical signs and histopathological changes in the spinal cord and peripheral nerves observed at doses lower than those causing acute cholinergic toxicity . While this compound has caused OPIDP in hens at high doses, a study on occupational exposure reported inhibition of lymphocytic NTE in workers but no clinical or electrophysiological signs of OPIDP . This discrepancy might be due to the active metabolite of this compound not reaching the target organ in humans due to its reactivity .
Molecular Basis of NTE Inhibition and Protein Adduct Formation
The molecular basis of NTE inhibition by organophosphates involves phosphorylation of the active site serine residue, similar to AChE inhibition pnas.org. Following phosphorylation, the inhibited NTE can undergo an "aging" process, which involves the loss of an alkyl group from the phosphoryl residue attached to the enzyme pnas.org. This aged, modified enzyme is resistant to oxime-induced reactivation and is considered crucial for the development of OPIDP nih.gov.
NTE is defined as a paraoxon-resistant and mipafox-sensitive esterase with phenyl valerate-hydrolyzing activity pnas.orgresearchgate.netnih.gov. Research suggests that NTE may function as a lysophospholipase, with lysolecithin as a potential physiological substrate pnas.org. The inhibition of NTE-lysophospholipase activity is hypothesized to lead to the accumulation of lysolecithin, disrupting cellular processes and contributing to the observed neuropathy pnas.org.
Beyond the well-established phosphorylation of serine residues in target enzymes like AChE and NTE, organophosphates and their metabolites can also form covalent adducts with other proteins at different nucleophilic sites, such as tyrosine and lysine (B10760008) residues nih.govmdpi.com. While the toxicological significance of all such protein adducts is not fully understood, their formation may have implications in chronic exposures nih.gov. The formation of protein adducts involves reactions between reactive electrophiles (organophosphates or their metabolites) and nucleophilic centers within proteins mdpi.comresearchgate.netunmc.edu. Mass spectrometry-based techniques are used to identify and quantify these protein adducts, which can potentially serve as biomarkers of exposure nih.govmdpi.com.
Toxicological Profile of this compound
This compound (S,S,S-tributyl phosphorotrithioate) is an organophosphate compound primarily known for its use as a plant growth regulator and cotton defoliant. apvma.gov.au Its toxicological profile is largely characterized by its interaction with the nervous system, although other effects have been investigated.
The primary mechanism of acute this compound toxicity, similar to other organophosphorus compounds, involves the inhibition of acetylcholinesterase (AChE) in the central and peripheral nervous systems. nih.govresearchgate.net AChE is crucial for hydrolyzing the neurotransmitter acetylcholine, terminating its action at cholinergic synapses. nih.gov Inhibition of AChE leads to the accumulation of acetylcholine, causing overstimulation of nicotinic and muscarinic receptors and disruption of normal neurotransmission. researchgate.netslideshare.net
Beyond acute cholinergic effects, this compound has demonstrated the potential to cause organophosphate-induced delayed polyneuropathy (OPIDP). apvma.gov.au While the exact mechanisms beyond AChE inhibition are still being explored for organophosphates in general, including potential interactions with nicotinic and muscarinic receptors, structural proteins like tubulin, kinesin, and dynein, and the exacerbation of oxidative stress, no specific information was located to definitively link these non-AChE mechanisms directly to this compound toxicity. nih.govcdc.gov
Pathogenesis and Latency of OPIDP Development
Organophosphate-induced delayed polyneuropathy (OPIDP) is a sensory-motor distal axonopathy that can occur after exposure to certain organophosphorus compounds, including this compound. apvma.gov.auslideshare.netslideshare.net OPIDP typically presents as weakness and ataxia following a latent period. slideshare.netslideshare.net For OPIDP induced by organophosphates, this latent period is usually 2-4 weeks after exposure, although it can range from as short as 10 days after a high dose to up to 5 weeks with compounds exhibiting prolonged kinetics or at lower doses. rsc.org Notably, the clinical signs of acute cholinergic toxicity often subside before the onset of OPIDP. rsc.org
The initiation of OPIDP is believed to involve the inhibition of neuropathy target esterase (NTE), also known as neurotoxic esterase. apvma.gov.aursc.orgresearchgate.netresearchgate.netresearchgate.net NTE is considered a molecular target for OPIDP caused by several esterase inhibitors. apvma.gov.aursc.orgresearchgate.net The potency of an NTE inhibitor to cause OPIDP is related to the chemistry of the residue left attached to NTE, in addition to its affinity for the enzyme. rsc.orgresearchgate.net The ability of inhibited NTE to undergo an "aging" process is a key factor distinguishing compounds with high potential to cause OPIDP from those with low potential. rsc.orgresearchgate.netresearchgate.net While NTE inhibition is considered the initial biochemical event, some studies suggest that the severity of OPIDP may not directly correlate with the amount of aged NTE, implying other mechanisms may also contribute to the pathogenesis. rsc.org Recent research suggests NTE is also involved in intracellular membrane trafficking and the regulation of calcium and cell-signaling pathways between neurons and glia. rsc.org
Animal Models and Predictive Assays for OPIDP Induction
The adult hen is the standard animal model recognized by the US EPA for testing organophosphorus compounds for organophosphorus compound-induced delayed neurotoxicity (OPIDN), which is the same condition as OPIDP in humans. apvma.gov.aursc.orgresearchgate.net Studies in hens have shown that this compound induces OPIDN in a dose-dependent manner, with clinical signs accompanied by histopathological changes in the spinal cord and peripheral nerves. apvma.gov.au OPIDN has been observed in hens after single doses of this compound, and the toxicity appears to be cumulative with repeated exposure. apvma.gov.au
Predictive assays for OPIDP induction often involve assessing the inhibition of NTE. In vitro evaluation of relative esterase inhibition, including NTE, has been suggested to have predictive value for neuropathic potential and may potentially replace the need for hen dosing for this endpoint. researchgate.net Inhibition of peripheral nerve NTE is considered necessary for the development of OPIDP. rsc.org A ratio of acetylcholinesterase to NTE inhibition has also been proposed as a useful predictor of a compound's likelihood to cause OPIDP. apvma.gov.auresearchgate.net
Neurotoxicological Effects Beyond Cholinesterase Inhibition
While AChE inhibition is the primary acute neurotoxic effect, research has explored other potential neurotoxicological effects of this compound.
Electrophysiological and Neurobehavioral Alterations
Inhalation exposure of experimental animals to this compound aerosol has been associated with clinical signs of neurological effects, including altered gait, decreased movement, constricted pupils, piloerection, aggressive behavior, sensitivity to touch, and convulsions. nih.gov Studies have also reported decreased red blood cell (RBC) and brain AChE activity and depressed amplitude of a- and b-waves in electroretinographic tests following inhalation exposure. nih.gov
While specific electrophysiological and neurobehavioral alterations directly linked to this compound beyond acute cholinergic toxicity are not extensively detailed in the provided information, organophosphates in general have been associated with a range of neurobehavioral abnormalities following acute and chronic exposure, including anxiety, depression, psychotic symptoms, and deficits in memory, learning, attention, and coordination. nih.gov Electrophysiological changes at the onset of OPIDP can include reduced amplitude of the compound muscle potential, increased distal latencies, and slightly reduced or normal nerve conduction velocities. researchgate.net
Developmental Neurotoxicity Studies
There is concern regarding the developmental neurotoxic potential of this compound. epa.govepa.gov Neuropathological lesions, specifically axonal degeneration in the brain, were observed in white leghorn hens following dermal exposure in a subchronic study. epa.gov Similar lesions were also noted in a combined chronic toxicity/carcinogenicity study in rats. epa.gov
Developmental toxicity studies in rats and rabbits have shown no evidence of increased susceptibility in young animals following pre- or postnatal exposure to this compound, although effects were observed at maternally toxic doses. nih.govepa.govepa.gov However, the observation of neuropathological lesions in the hen and rat studies contributes to the concern for developmental neurotoxicity, and a developmental neurotoxicity study in rats has been required by the EPA. cdc.govepa.govepa.gov
Long-Term Neurological Sequelae and Neurodegeneration
Long-term exposure to organophosphate compounds can be associated with central and peripheral neurotoxicity, including cognitive and memory impairments. researchgate.net While direct studies specifically linking this compound to long-term neurological sequelae and neurodegeneration were not prominently featured, organophosphate exposure in general has been implicated in increased risk of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. beyondpesticides.orgresearchgate.netmdpi.com These effects may involve mechanisms beyond AChE inhibition, such as oxidative stress, mitochondrial dysfunction, and neuroinflammation. nih.govbeyondpesticides.orgmdpi.com
Genotoxicity and Mutagenicity Investigations
In vitro and in vivo mutagenicity assays for the genotoxic potential of this compound have yielded negative results. apvma.gov.au this compound was not found to be mutagenic in several strains of Salmonella typhimurium and did not induce unscheduled DNA synthesis in rat primary hepatocytes. govinfo.gov Based on these findings, this compound does not appear to be a genotoxic agent, and additional studies in this area were not considered necessary at one point. govinfo.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (S,S,S-tributyl phosphorotrithioate) | 27369 |
Data Tables
While detailed quantitative data tables with specific numerical findings for each study endpoint were not consistently available across the search results in a format suitable for direct extraction into interactive tables, the following summaries highlight some key findings regarding AChE inhibition and neurotoxicity in animal studies:
Summary of this compound Effects in Animal Studies
| Animal Model | Exposure Route | Dose Level (mg/kg/day) | Observed Effects | Citation |
| Hen | Dermal | 2.6 | Whole blood cholinesterase inhibition (LOEL) | epa.gov |
| Hen | Dermal | 11 | Decrease in body weight gain | epa.gov |
| Hen | Dermal | 42 | Ataxia, histopathology indicative of neurotoxicity (brain and spinal cord) | epa.gov |
| Hen | Various | 0.5–80 | Dose-related increased incidence and severity of OPIDN (ataxia), decreased onset | nih.gov |
| Rat (Fischer 344) | Oral (Chronic) | 1.8 | 27% decreased RBC AChE activity | nih.govcdc.gov |
| Rat (Fischer 344) | Oral (Chronic) | 16.8 | 60% brain AChE activity, atrophy of ocular nerves | nih.govcdc.gov |
| Mouse (CD-1) | Oral (Chronic) | 8.4 | 42% decreased RBC AChE activity | nih.govcdc.gov |
| Mouse (CD-1) | Oral (Chronic) | 48.1 | 37% decreased brain AChE activity, atrophy of ocular nerves | nih.govcdc.gov |
| Rat (Sprague-Dawley) | Oral (Intermediate) | 2.25 | 29% decreased brain AChE activity (less serious LOAEL) | nih.gov |
| Rat (Wistar) | Oral (Intermediate) | 3.4 | 76% decreased RBC AChE activity (serious LOAEL) | nih.gov |
| Rat (Wistar) | Oral (Intermediate) | 16.4 | 74% decreased brain AChE activity, slight tremors (serious LOAEL) | nih.gov |
| Rat | Oral (Acute) | 20–80 | >60% decreased RBC and/or brain AChE activity | nih.gov |
| Rat | Oral (Acute, Repeated) | 1–15 | >60% decreased RBC and/or brain AChE activity (serious LOAELs) | nih.gov |
Developmental Effects in Rat Studies
| Animal Model | Exposure Route | Dose Level (mg/kg/day) (Gestation) | Maternal Effects (Gestation) | Developmental Effects (Gestation) | Citation |
| Rat (Sprague-Dawley) | Oral | 7 | Inhibition of plasma and red blood cell cholinesterase activity | No developmental toxicity observed | epa.gov |
| Rat (Sprague-Dawley) | Oral | 28 | Inhibition of plasma and red blood cell cholinesterase activity | No developmental toxicity observed | epa.gov |
| Animal Model | Exposure Route | Dose Level (mg/kg/day) (Gestation) | Dose Level (mg/kg/day) (Lactation) | Maternal Effects (Lactation) | Offspring Effects (Lactation) | Citation |
| Rat (Wistar) | Diet | Up to 16.4–18.2 | Up to 33.5–55.4 | Tremors, decreased body weight | Decreased numbers of live pups/pregnant females, decreased pups born/implantation sites, decreased pup viability, decreased live pups on lactation day 21, decreased mean litter size (at maternally toxic doses) | nih.gov |
Genotoxicity and Mutagenicity Investigations
DNA Damage Assessment (e.g., Double-Strand Breaks, DNA Synthesis Inhibition)
Assessment of DNA damage, including unscheduled DNA synthesis (UDS), has been conducted for this compound. UDS is an indicator of DNA repair following damage. In an in vivo-in vitro hepatocyte DNA repair assay, CD-1 mice were administered this compound by gavage at doses of 0, 75, 150, and 300 mg/kg. apvma.gov.au Primary hepatocyte cultures were prepared and labeled with tritiated thymidine. apvma.gov.au this compound did not cause unscheduled DNA synthesis in these hepatocytes. apvma.gov.auepa.gov Similarly, in rat primary hepatocytes, this compound did not induce unscheduled DNA synthesis at concentrations ranging from 0.0001 to 0.03 μg/mL, although cytotoxicity was noted at concentrations exceeding 0.006 μg/mL. cdc.govgovinfo.govnih.gov These findings suggest that this compound does not induce DNA repair synthesis as measured by UDS in these in vitro and in vivo-in vitro systems.
Mechanisms of Genotoxic Action (e.g., Oxidative Stress Induction)
While the primary mechanism of this compound toxicity is AChE inhibition nih.govcdc.govgovinfo.gov, the potential for other mechanisms, including oxidative stress induction, has been considered in the context of organophosphorus compounds in general. Oxidative stress, involving the production of reactive oxygen species (ROS), can lead to DNA damage. gentronix.co.ukmdpi.com Some organophosphorus compounds have been proposed to contribute to toxicity through exacerbated oxidative stress cdc.govnih.govmdpi.com, imbalanced intracellular Ca2+ homeostasis, increased signaling mediated by inflammatory mediators, changes in cellular signaling, and mitochondrial disruption cdc.govnih.gov.
However, no specific information was located in the search results to suggest that non-AChE mechanisms, such as oxidative stress, are involved in this compound toxicity cdc.govnih.gov. Genotoxic carcinogens can initiate carcinogenesis by damaging DNA and acting as mutagens, while non-genotoxic carcinogens promote it through other mechanisms like increasing oxidative stress. www.gov.uk Although oxidative stress is a known mechanism of DNA damage mdpi.com, direct evidence linking this compound specifically to oxidative stress induction as a genotoxic mechanism was not found in the provided search results.
Summary of DNA Damage Assessment and Mechanisms:
| Endpoint | Test System | Results | Citations |
| Unscheduled DNA Synthesis | Mouse primary hepatocytes | Negative | apvma.gov.auepa.gov |
| Unscheduled DNA Synthesis | Rat primary hepatocytes | Negative (cytotoxicity at higher doses) | cdc.govgovinfo.govnih.govepa.gov |
| Double-Strand Breaks | Not specifically reported | Not available | |
| Oxidative Stress Induction | Not specifically reported | No information linking this compound directly | cdc.govnih.gov |
Endocrine System Modulation and Disruption Potential
The endocrine system, which relies on hormones to control various bodily processes including development, growth, maturation, reproduction, and homeostasis, can be susceptible to disruption by exogenous compounds. agriculture.gov.au Endocrine disrupting compounds (EDCs) are defined as exogenous compounds that cause adverse health effects in an intact organism or its progeny due to changes in endocrine function. agriculture.gov.au While the impact of human exposure to EDCs is debated, studies have indicated potential harmful effects on hormonal balance. beyondpesticides.org
Limited information specifically on this compound and endocrine disruption was found in the provided search results. However, some studies in animals have reported effects on endocrine organs.
Adrenal Gland Morphology and Function Alterations
Animal studies have indicated potential alterations in adrenal gland morphology and function following this compound exposure. In a study of mice receiving this compound from the diet for up to 90 weeks, high-dose animals (48–63 mg/kg/day) exhibited pathological lesions of the adrenal glands. govinfo.gov Increased adrenal weight and an increased incidence of cortical fat deposits in the adrenals were observed in male Wistar rats following intermittent head-only exposure to this compound aerosol at 59.5 mg/m³ for 13 weeks. cdc.gov Significantly increased incidences of degeneration/pigmentation in the adrenal glands were also noted in both male and female rats in this study. cdc.gov
Hypothalamic-Pituitary-Adrenal (HPA) Axis Dysregulation Studies
Specific studies directly investigating the dysregulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis by this compound were not explicitly detailed in the provided search results. However, the observed alterations in adrenal gland morphology and potential functional changes cdc.govgovinfo.gov suggest a possible impact on this critical endocrine axis. The HPA axis plays a crucial role in the stress response and regulating various physiological processes. Further research would be needed to elucidate the specific effects of this compound on the components and regulation of the HPA axis.
In Vitro and In Vivo Endocrine Disruption Screening Assays
General information on in vitro and in vivo screening assays for endocrine disruption is available, with methods focusing on pathways such as estrogen, androgen, and thyroid signaling. agriculture.gov.aubeyondpesticides.orgoecd.org However, specific results from such screening assays for this compound were not prominently featured in the search outcomes. The observed effects on the adrenal glands in animal studies cdc.govgovinfo.gov suggest that this compound may have the potential to interfere with endocrine function, particularly related to adrenal hormones. Further targeted in vitro and in vivo endocrine disruption screening assays specifically for this compound would be necessary to comprehensively evaluate its potential to modulate or disrupt the endocrine system.
Summary of Endocrine System Modulation and Disruption Potential:
| Endpoint | Test System | Observations | Citations |
| Adrenal Gland Morphology/Function Alterations | Mice (dietary) | Pathological lesions at high doses | govinfo.gov |
| Adrenal Gland Morphology/Function Alterations | Rats (inhalation) | Increased adrenal weight, increased cortical fat deposits (males), degeneration/pigmentation (males and females) | cdc.gov |
| HPA Axis Dysregulation | Not specifically studied | Potential suggested by adrenal effects, but direct studies not found. | cdc.govgovinfo.gov |
| In Vitro/In Vivo Screening Assays | Not specifically reported for this compound | General assay types exist (e.g., for estrogen, androgen, thyroid pathways), but specific this compound results not detailed in search. | agriculture.gov.aubeyondpesticides.orgoecd.org |
Molecular Mechanisms of Hormone Synthesis, Secretion, and Action Interference
Exposure to pesticides, including organophosphates like this compound, has been suggested to interfere with the endocrine system through various mechanisms. These can involve mimicking endogenous hormones, blocking hormone receptors, or disrupting the synthesis and metabolism of hormones d-nb.infomdpi.comnih.gov. While detailed molecular mechanisms specifically for this compound are not extensively documented in the available literature, studies have indicated potential endocrine-related effects. For instance, increased adrenal weight and increased incidence of cortical fat deposition in the adrenals were observed in male rats following intermittent inhalation exposure to this compound aerosol nih.gov. Pesticides, in general, have also been linked to potential inhibition of testosterone (B1683101) and thyroid hormones su.se. The duration and intensity of this compound's action are significantly influenced by its metabolism, primarily by oxidative and hydrolytic enzymes in the liver cdc.gov.
Reproductive and Developmental Toxicology
This compound has been investigated for its potential reproductive and developmental toxicity through studies in various animal models, including multigenerational assessments.
Multigenerational Reproductive Toxicity Studies
Multigenerational toxicity studies in Sprague-Dawley rats have evaluated the potential of this compound, among other organophosphates, to induce reproductive and neonatal toxicity following continuous dietary exposure researchgate.netnih.gov. These studies involved exposing parental generations (F0) and subsequently assessing their offspring (F1) for various toxicological endpoints nih.govcdc.gov. Significant effects on body weight and food consumption were observed, typically at the highest dietary concentrations, and these systemic effects were sometimes associated with reproductive effects such as decreased fertility and mating indices researchgate.netnih.gov. Inhibition of cholinesterase activities in plasma, erythrocytes, and brain was also a consistent finding in both generations, with females generally showing greater enzyme inhibition than males nih.gov.
Developmental Effects Across Animal Models (e.g., Rat and Rabbit Studies)
Developmental toxicity studies have been conducted in both rats and rabbits to assess the effects of this compound exposure during gestation. In these studies, No Observed Adverse Effect Levels (NOAELs) for developmental endpoints ranged from 7 to 28 mg/kg/day nih.govnih.gov. While some potential for developmental effects other than neurodevelopmental ones was noted, these effects typically occurred at doses that also caused toxicity in the maternal animals govinfo.gov. A study in Sprague-Dawley rats gavaged with this compound during gestation days 6-15 at doses up to 28 mg/kg/day found no evidence of treatment-related teratogenicity, although maternal cholinesterase activity was depressed at all dose levels tested apvma.gov.aucdc.gov. Similarly, a study in maternal American Dutch rabbits exposed during gestation days 7-19 at doses up to 9 mg/kg/day reported no apparent reproductive effects cdc.gov.
Offspring Susceptibility and Intergenerational Impacts
Studies suggest that the susceptibility of offspring to this compound toxicity may vary. Acute-duration oral studies in rats indicated that neonates might be somewhat more sensitive than young adults to the neurotoxic effects of this compound, as evidenced by clinical signs nih.gov. While one assessment of a two-generation rat study found no evidence of increased susceptibility in offspring compared to adults following pre- and postnatal exposure epa.gov, the broader context of pesticide toxicology highlights the potential for parental exposure to induce effects in progeny through mechanisms like epigenetic inheritance, leading to intergenerational impacts su.senih.govmdpi.com. Multigenerational studies with this compound have specifically evaluated effects in both the F0 and F1 generations, providing data on the direct impacts of parental exposure on their immediate offspring nih.govcdc.gov.
Systemic Toxicity and Organ-Specific Pathologies
This compound exposure can lead to systemic toxicity, affecting various organs and physiological systems.
Hematological System Impacts and Erythrocytic Alterations
There is some indication that this compound can induce hematological effects. Studies in rats and mice following intermediate and chronic oral exposure to this compound have shown some evidence of this compound-related hematological impacts govinfo.gov. While specific details on the mechanisms of this compound's effects on mammalian hematological systems were not extensively available in the reviewed literature, organophosphorus insecticides, as a class, are known to affect the blood. In fish, for example, exposure to organophosphorus insecticides has been associated with alterations in hematological parameters, including a decrease in total erythrocyte count and changes in the morphology of red blood cells researchgate.net. These findings suggest a potential for this compound to affect the erythrocytic compartment, although further detailed studies specifically on mammalian hematological responses to this compound would provide a clearer understanding.
Gastrointestinal Tract Effects and Clinical Manifestations
Oral exposure to this compound has been associated with gastrointestinal effects in experimental animals nih.govnih.gov. Histopathologic lesions in the gastrointestinal tract have been observed following oral administration nih.gov. In humans, limited data from a study involving individuals with a high probability of this compound exposure during cotton defoliation reported relative risks of 1.9 for nausea and 2.0 for diarrhea nih.govgovinfo.gov. However, this study had limitations, including a small sample size, self-reporting of symptoms, lack of quantitative exposure data, and potential co-exposure to other substances nih.govgovinfo.gov. A chronic-duration oral study in Fischer 344 rats administered this compound in the diet for 2 years identified vacuolar degeneration in the small intestines as a critical effect, with a benchmark dose lower limit (BMDL10) of 0.05 mg/kg/day cdc.gov.
Ocular Toxicity and Retinal Degeneration
This compound exposure has been linked to ocular toxicity in experimental animals nih.govapvma.gov.au. In a 13-week inhalation study in Wistar rats, high-dose females (59.5 mg/m³) exhibited a rough, gritty fundus with uniformly distributed dark and light zones during ophthalmoscopy, and electroretinography revealed a significant reduction in a- and b-waves, indicating reduced retinal response apvma.gov.au. Exophthalmos (abnormal protrusion of the eyeballs) was also observed in Wistar rats intermittently exposed to this compound aerosol at up to 59.5 mg/m³ for 13 weeks nih.gov.
A 2-year dietary study in Fischer 344 rats receiving estimated doses of 16.8–21.1 mg/kg/day showed treatment-related ocular effects, including cataracts, corneal opacity and neovascularization, iritis, and uveitis nih.gov. These effects were considered secondary to retinal atrophy, which is regarded as a neurological effect nih.gov. High rates of bilateral unrecordable (flat) responses in electroretinographic tests and significantly increased incidences of bilateral retinal atrophy were noted in high-dose rats at both 1-year and 2-year sacrifice points cdc.gov. Atrophy of the optic nerves was also observed in high-dose rats at the 2-year sacrifice cdc.gov. In contrast, no signs of treatment-related ocular effects were observed during ophthalmological examinations of beagle dogs receiving this compound from the diet for 364 days at estimated doses of 1.7–2.0 mg/kg/day nih.gov.
Renal and Hepatic Function Perturbations
Information regarding renal and hepatic effects of this compound in humans is limited nih.gov. Studies in experimental animals provide some data, although the information is not extensive nih.gov.
In a 13-week intermittent head-only exposure study, Wistar rats exposed to this compound aerosol at up to 59.5 mg/m³ showed no evidence of renal toxicity based on urinalysis and histopathological evaluations nih.govcdc.gov. Similarly, there was no evidence of hepatotoxicity (based on serum liver enzymes and histopathology) in Wistar rats following intermittent head-only exposure to this compound aerosol at up to 59.5 mg/m³ for 13 weeks nih.gov.
However, a study in female CD-1 mice receiving this compound from the diet for up to 90 weeks at an estimated dose of 63.04 mg/kg/day reported a significantly increased incidence of hepatocellular hypertrophy (6/50 compared to 0/50 controls) nih.gov. The toxicological significance of this finding was considered questionable in the absence of other indicators of this compound-induced hepatotoxicity nih.gov. No information was located regarding hepatic effects in experimental animals following dermal exposure to this compound nih.gov.
Immunological Responses and Immunotoxicity Assessments
No information was located regarding immunological effects in humans exposed to this compound nih.govgovinfo.gov. Available information in experimental animals is restricted to results from a single study in female Han Wistar rats nih.gov. In this study, rats received this compound from the diet for 4 weeks at estimated doses up to 44.62 mg/kg/day and were intravenously injected with sheep red blood cells (SRBC) to evaluate the production of anti-SRBC IgM using a plaque-forming cell (PFC) assay regulations.govnih.gov. There was no significant this compound-induced effect on the numbers of PFCs/spleen or the PFC response to SRBCs regulations.govnih.gov. The toxicology database for this compound technical does not reveal evidence of immunotoxicity, suggesting the chemical does not directly target the immune system regulations.gov.
Environmental Fate, Transport, and Ecotoxicology
Abiotic Degradation Pathways
Abiotic processes such as hydrolysis and photolysis contribute to the degradation of tribufos in the environment, although their significance varies depending on the conditions.
Hydrolysis Kinetics Under Varying Environmental Conditions
This compound is reported to be stable under neutral and acidic hydrolysis conditions cdc.govgovinfo.govnih.gov. However, it undergoes slow hydrolysis under alkaline conditions cdc.govgovinfo.govnih.govnih.govepa.gov. At pH 9, the reported half-life of this compound is approximately 124 days cdc.govgovinfo.govnih.gov. Estimated hydrolysis half-lives using structure estimation methods suggest a half-life of 1.5 years at pH 7 and 111 days at pH 9 cdc.govnih.gov.
Table 1: this compound Hydrolysis Half-Lives
| pH Condition | Temperature (°C) | Half-life (approximate) | Source |
| 4.7 to 9 | 35 | 14 days | nih.gov |
| 5 | Not specified | Stable (30 days) | cdc.govgovinfo.govnih.gov |
| 7 | Not specified | Stable | cdc.govgovinfo.govnih.gov |
| 7 | Not specified | 1.5 years (estimated) | cdc.govnih.gov |
| 9 | Not specified | 124 days | cdc.govgovinfo.govnih.gov |
| 9 | Not specified | 111 days (estimated) | cdc.govnih.gov |
Photolytic Degradation in Aqueous and Atmospheric Compartments
This compound absorbs light at wavelengths greater than 290 nm, suggesting the potential for direct photolysis in the atmosphere and surface waters nih.gov. However, laboratory studies with artificial light at wavelengths >290 nm in air showed a slow rate of breakdown nih.gov. Direct photolysis in laboratory photoreactor experiments was also shown to be slow govinfo.govnih.gov. In aqueous solutions at pH 5, there was no evidence of degradation when exposed to sunlight for 30 days cdc.govgovinfo.govnih.gov.
In the atmosphere, vapor-phase this compound is degraded by reacting with photochemically produced hydroxyl radicals cdc.govnih.govnih.govnih.gov. The estimated atmospheric half-life due to this reaction is approximately 1.6 to 5 hours, assuming typical atmospheric hydroxyl radical concentrations cdc.govnih.govnih.gov. Particulate-phase this compound is removed from the atmosphere through wet and dry deposition cdc.gov.
Biotic Transformation and Biodegradation
Microbial degradation is considered a significant transformation route for this compound in soil, water, and sediment cdc.govcdc.gov.
Microbial Degradation Pathways in Soil, Water, and Sediment Matrices
This compound is highly persistent in soils, with reported aerobic biodegradation half-lives ranging from 198 to 745 days in sandy loam soil under aerobic conditions cdc.govnih.govnih.govepa.gov. In a flooded silty clay pond sediment under anaerobic conditions, the aquatic metabolism half-lives were reported as 180 and 120 days in duplicate experiments cdc.govgovinfo.gov.
Studies in different cotton-growing soils have shown varying aerobic biodegradation rates, with half-lives ranging from 9.8 to 173.3 days depending on the soil type cdc.gov.
Table 2: this compound Biodegradation Half-Lives in Soil and Sediment
| Matrix | Conditions | Soil Type | Half-life (days) | Source |
| Soil | Aerobic | Sandy loam | 745 | cdc.govnih.govepa.gov |
| Soil | Aerobic | Sandy loam | 198 | cdc.govnih.gov |
| Soil | Aerobic | California soil | 9.8 | cdc.gov |
| Soil | Aerobic | Mississippi soil | 30.3 | cdc.gov |
| Soil | Aerobic | Texas soil | 99 | cdc.gov |
| Soil | Aerobic | Arkansas soil | 143.6 | cdc.gov |
| Soil | Aerobic | Georgia soil | 173.3 | cdc.gov |
| Sediment/Water | Anaerobic | Silty clay pond | 180 | cdc.govgovinfo.gov |
| Sediment/Water | Anaerobic | Silty clay pond | 120 | cdc.govgovinfo.gov |
Identification and Characterization of Biodegradation Metabolites
In anaerobic aquatic metabolism studies, 1-butane sulfonic acid was observed as a degradation product cdc.govnih.gov. In aerobic soil degradation studies using 14C-labeled this compound, methyl-desbutylthio this compound was identified as an extractable metabolite, reaching 0.8–1.2% of the applied radioactivity after 181 days cdc.gov. Volatile organics and 14CO₂ were also observed, indicating mineralization cdc.gov. Under alkaline hydrolysis conditions, desbutylthio this compound was reported as a major breakdown product cdc.govgovinfo.govnih.gov.
Table 3: Identified this compound Degradation Products
| Degradation Pathway | Metabolite/Product | Matrix | Source |
| Anaerobic Metabolism | 1-butane sulfonic acid | Aquatic Sediment | cdc.govnih.gov |
| Aerobic Metabolism | Methyl-desbutylthio this compound | Soil | cdc.gov |
| Alkaline Hydrolysis | Desbutylthio this compound | Water | cdc.govgovinfo.govnih.gov |
| Aerobic Metabolism | Volatile organics | Soil | cdc.gov |
| Aerobic Metabolism | ¹⁴CO₂ | Soil | cdc.gov |
Enzyme Systems and Microorganisms Involved in Biotransformation
Microbial degradation (biotransformation) involves the use of enzymes produced by microorganisms to chemically alter organic compounds biotechnologynotes.comscholaris.caslideshare.net. While the specific enzyme systems and microorganisms responsible for this compound biotransformation are not extensively detailed in the provided search results, general information on pesticide biodegradation by microorganisms is available researchgate.netnih.gov.
Biotransformation can be carried out by isolated enzymes or whole microorganisms biotechnologynotes.comscholaris.ca. Microorganisms, including bacteria and fungi, employ enzymatic reactions such as oxidation, reduction, and hydrolysis to degrade organic compounds slideshare.net. The degradation pathways and the microorganisms involved can vary depending on the chemical structure of the compound and the environmental conditions nih.govnews-medical.net.
Paraoxonase (PON1) is mentioned as a key enzyme in the metabolism of organophosphates, capable of inactivating some organophosphates through hydrolysis nih.govnih.gov. While PON1's role in the direct environmental biotransformation of this compound is not explicitly stated in the context of microbial degradation in soil or water, it is relevant to the broader metabolic fate of organophosphates.
Further research is needed to specifically identify and characterize the microbial species and enzymatic pathways responsible for the biodegradation of this compound in various environmental matrices nih.gov.
Environmental Transport Dynamics
The movement of this compound within the environment is influenced by a combination of physical and chemical processes, including its interaction with soil and water, potential for volatilization, atmospheric movement, and displacement through spray application.
Soil Adsorption, Desorption, and Leaching Potential to Groundwater
This compound demonstrates a strong affinity for soil particles, characterized by a large soil adsorption coefficient and high Koc values amerigoscientific.comfishersci.dknih.govnih.gov. This strong adsorption significantly limits its mobility in soil herts.ac.ukherts.ac.uk. Soil column leaching experiments and field studies have consistently shown that this compound has a low potential to leach through the soil profile and contaminate underlying groundwater amerigoscientific.comfishersci.dknih.govnih.govmade-in-china.comnih.gov. In soil column studies, this compound primarily remained within the top few centimeters of the soil, with minimal amounts detected in leachate water amerigoscientific.comfishersci.dk. Monitoring studies further support this low leaching potential, with this compound rarely detected in groundwater amerigoscientific.comfishersci.dknih.govmade-in-china.com.
However, repeated applications of this compound have the potential to lead to its accumulation in soil nih.govherts.ac.uk. The extent of adsorption and subsequent leaching potential can be influenced by various soil properties, including organic matter content, clay content, and cation exchange capacity (CEC) researchgate.net.
Surface Water Runoff and Erosion-Mediated Transport from Agricultural Fields
Despite its low leaching potential, this compound can reach surface water bodies primarily through runoff and the erosion of treated agricultural soils amerigoscientific.comfishersci.dknih.govnih.gov. Studies simulating rainfall events on treated cotton fields have shown that a percentage of the applied this compound can be lost in surface runoff fishersci.dk. These losses are often associated with sediment eroded from the fields, as this compound tends to adsorb strongly to soil particles nih.gov.
Research indicates that between 4% and 15% of applied defoliants, including this compound, can be lost in runoff under simulated rainfall conditions. A "first-flush" effect has been observed, where a significant portion of the chemical mass lost in runoff is detected in the initial stages of the runoff event. While conservation tillage practices can reduce soil erosion, the loss of this compound in runoff may not be proportionally reduced, potentially due to the higher binding capacity of sediment in these systems.
Volatilization from Soil and Water Surfaces: Discrepancies Between Field and Laboratory Observations
Based on its measured Henry's Law constant and vapor pressure, volatilization of this compound from water and soil surfaces is generally expected to occur slowly amerigoscientific.comfishersci.dknih.govnih.govmade-in-china.comnih.gov. However, field studies have presented contrasting observations, suggesting that volatilization may be a more significant dissipation pathway under actual environmental conditions, particularly in hot and humid climates typical of cotton-growing regions fishersci.dknih.govmade-in-china.com.
One study comparing this compound dissipation under controlled laboratory and field conditions found that dissipation half-times were significantly shorter in the field (less than 1 to 1.6 days) compared to laboratory studies with minimal volatilization (14.2–18.8 days) nih.gov. This discrepancy suggests that volatilization, which was possible in the field but minimized in the laboratory, likely plays a notable role in this compound dissipation under field conditions nih.gov. These findings highlight the importance of considering volatilization in environmental fate modeling for pesticides like this compound.
Atmospheric Dispersion and Deposition Modeling
When released into the atmosphere, such as during spray application, this compound can exist in both vapor and particulate phases amerigoscientific.com. Particulate-phase this compound can be removed from the atmosphere through wet and dry deposition amerigoscientific.com. Atmospheric dispersion models are utilized to simulate the movement and deposition of airborne substances, including pesticides. These models, often based on Gaussian dispersion formulations, estimate ground-level concentrations and dry deposition fluxes, taking into account factors such as meteorological conditions and the characteristics of the emission source. Spray drift is a key factor contributing to the presence of this compound in the atmosphere and its subsequent deposition in areas away from the intended application site amerigoscientific.comfishersci.dknih.govnih.govnih.gov.
Spray Drift and Off-Target Contamination Pathways
Spray drift is a primary mechanism for the off-target movement of this compound, leading to the contamination of surface water bodies and non-target vegetation amerigoscientific.comfishersci.dknih.govnih.govnih.gov. Factors influencing the extent of spray drift include droplet size, the height of application, wind speed and direction, temperature, and humidity. Larger droplet sizes are recommended to reduce drift potential, although drift can still occur under unfavorable environmental conditions. Avoiding application when weather conditions favor runoff or drift is also crucial for minimizing off-target contamination.
Bioavailability and Bioaccumulation in Environmental Compartments
Bioavailability refers to the extent to which a substance can be taken up by organisms, while bioaccumulation is the process by which a substance accumulates in an organism over time. Research indicates that this compound does not significantly bioaccumulate in aquatic organisms amerigoscientific.commade-in-china.com. However, some studies have reported fish bioconcentration factors (BCFs) that suggest a possibility for bioaccumulation nih.gov.
This compound is known to be absorbed by plants through their leaf surfaces, which is relevant to its use as a defoliant amerigoscientific.commade-in-china.com. However, its uptake by plants from the soil through the root system is not well characterized and is not expected to be a significant fate process due to its strong adsorption to soil amerigoscientific.commade-in-china.com. While bioaccumulation in an organism is not inherently an adverse effect, it can lead to toxic effects within that organism or be transferred and potentially magnified through the food web (biomagnification). However, biomagnification is considered less widespread than bioaccumulation and has only been demonstrated for a limited number of substances. The metabolism of a substance within an organism can influence its bioaccumulation potential by increasing the rate of elimination.
Uptake and Translocation in Terrestrial Plants (e.g., Cotton)
The uptake of this compound by the root systems of cotton plants is not anticipated to be a significant fate process for the substance cdc.gov. This is because substances like this compound that adsorb strongly to soils often exhibit low bioavailability to plants cdc.gov. While this compound is applied to cotton as a defoliant, affecting leaf abscission, the mechanisms of uptake and translocation within the plant following foliar application are influenced by factors such as spray coverage, canopy penetration, volatilization, photodecomposition, and absorption cotton.org. One study on cotton noted that a related compound enhanced several physiological and biochemical responses of cotton leaves to this compound researchgate.net.
Bioconcentration and Bioaccumulation in Aquatic Organisms (e.g., Fish, Invertebrates)
This compound may bioconcentrate in organisms exposed to it in aquatic environments, as indicated by a Bioconcentration Factor (BCF) of 730 L/kg in whole fish regulations.gov. Bioconcentration refers to the accumulation of a water-borne chemical by an aquatic organism through respiratory and dermal surfaces europa.eusfu.ca. However, this BCF value is not high enough to meet the Office of Chemical Safety and Pollution Prevention (OCSPP) criteria for being considered bioaccumulative (BCF > 1000) regulations.gov. Metabolism and rapid depuration by organisms can help mitigate this exposure pathway regulations.gov. Bioaccumulation encompasses uptake from all environmental sources, including water, food, and sediment europa.eusfu.ca. While residues of this compound bioconcentrate in fish, there is no evidence suggesting that this compound bioaccumulates in either terrestrial or aquatic food chains cdc.gov.
Food Chain Transfer and Trophic Magnification Potential in Terrestrial and Aquatic Food Webs
There is no evidence to suggest that this compound bioaccumulates in either terrestrial or aquatic food chains cdc.gov. Trophic magnification refers to the increasing concentration of a substance in organisms at successively higher levels in a food web nih.gov. While studies on other contaminants have shown varying trophic transfer and magnification potentials in terrestrial and aquatic food webs, with differences observed between the two environments, specific data demonstrating trophic magnification of this compound in either type of food web were not found nih.govomicsonline.orgusask.carsc.org. The potential for impact to the food web exists if this compound is toxic to fish or aquatic invertebrates, and a threatened or endangered species preys on those affected organisms regulations.gov.
Ecotoxicological Impacts on Non-Target Organisms
Aquatic Ecotoxicity (e.g., Fish, Freshwater and Marine Invertebrates, Benthic Invertebrates)
This compound is considered toxic to fish or aquatic invertebrates regulations.gov. Studies have indicated concerns for acute risks to marine fish epa.gov. Several studies conducted in various climates where this compound is used have shown risks of concern to both freshwater and marine invertebrates epa.gov. For freshwater aquatic organisms, toxicity data for pesticides often involve endpoints like lethal concentrations (LC50) and effect concentrations (EC50) for species such as cladocerans, benthic invertebrates, and fish usgs.govusgs.gov. For estuarine/marine aquatic invertebrates, potential chronic exposure effects have been evaluated using endpoints like the No Observed Adverse Effect Concentration (NOAEC) for pore-water or estimated chronic endpoints based on acute toxicity data regulations.gov.
Terrestrial Ecotoxicity (e.g., Birds, Mammals, Soil Invertebrates, Pollinators like Honey Bees)
Ecological risk assessments for this compound have identified acute and chronic concerns for both birds and mammals epa.gov. This compound is moderately toxic to mammals and birds, reptiles, and terrestrial-phase amphibians on an acute oral exposure basis regulations.gov. It is slightly toxic to these groups on a subacute dietary exposure basis regulations.gov. Chronic effects observed across taxa can include impacts on survival, growth, and reproduction regulations.gov.
Community-Level and Ecosystem-Level Effects on Biodiversity and Ecological Function
The presence of this compound in the environment, primarily through runoff and spray drift from treated fields, can lead to exposure of non-target organisms in both aquatic and terrestrial ecosystems cdc.gov. The potential for this compound to impact biodiversity and ecological function at the community and ecosystem levels stems from its toxicity to various organisms and its persistence in certain environmental compartments epa.govnih.govunibo.it.
Research indicates that this compound can pose risks to aquatic invertebrates, with studies showing concerns for both acute and chronic effects in freshwater and marine species epa.gov. While this compound does not appear to bioaccumulate significantly in aquatic organisms, its presence in surface water from runoff and spray drift is a known exposure pathway cdc.govnih.govgovinfo.gov. Studies on the dissipation of this compound in soil suggest varying persistence, with some data indicating relatively short dissipation times in certain soil types, although longer half-lives have also been reported under specific conditions nih.govnih.gov. The potential for volatilization from soil and water surfaces has also been noted cdc.govnih.govnih.gov.
In aquatic ecosystems, this compound has the potential to affect community composition. Although one assessment suggested no expected adverse impact on vascular aquatic plants, effects on some terrestrial plants important to certain non-target species were anticipated epa.gov. The broader impact of pesticides on aquatic communities can include direct toxicity to various trophic levels and indirect effects mediated through ecological interactions, potentially altering community structure and ecosystem functioning researchgate.netwur.nl. Studies on other pesticides, such as neonicotinoids and herbicides, have demonstrated impacts on aquatic invertebrate communities, phytoplankton structure, and ecosystem processes like organic matter decomposition and primary production, illustrating the potential for such effects from pesticide exposure researchgate.netacs.orgresearchgate.net. The risk assessment for this compound has indicated potential adverse effects on federally threatened species, such as the California Red-legged Frog, partly through potential changes in aquatic and terrestrial plant communities that serve as habitat and food sources epa.govregulations.gov.
Detailed research findings regarding the effects of this compound on specific communities and ecosystem functions are often presented within the context of ecological risk assessments. These assessments utilize toxicity data on individual species and environmental exposure estimates to evaluate potential risks at higher levels of biological organization epa.gov.
Here is a summary of some findings related to this compound' potential ecological effects:
| Receptor Group | Potential Effects Reported | Source |
| Freshwater Invertebrates | Acute and chronic concerns; risks of concern identified in various climates where this compound is used. | epa.gov |
| Marine Invertebrates | Risks of concern identified. | epa.gov |
| Freshwater Fish | Only one study on chronic effects in fathead minnows was available; acute-to-chronic ratios were calculated for other species. | epa.gov |
| Marine Fish | Acute risks of concern. | epa.gov |
| Aquatic Plants | No expected adverse impact on vascular aquatic plants in one assessment, but potential for changes in aquatic plant communities mentioned as a concern. | epa.gov |
| Terrestrial Plants | Expected effects on some terrestrial plants important to non-target species habitat. | epa.gov |
| Soil Microorganisms | Potential for inhibition of this compound-degrading organisms by soil aluminum. General impacts of pesticides on microbial communities include altered structure and reduced beneficial microorganisms. | unibo.itnih.gov |
| California Red-legged Frog | Potential for indirect effects via changes in aquatic and terrestrial plant communities affecting habitat and food sources. Likely to adversely affect the species and its critical habitat. | epa.govregulations.gov |
While the provided information highlights potential risks and observed effects on certain components of ecosystems, comprehensive data specifically detailing widespread, long-term community-level shifts or significant alterations to ecosystem-level functions solely attributable to this compound across diverse environments are limited within the scope of the search results. However, the documented toxicity to invertebrates and the potential for impacts on plant communities suggest that this compound has the capacity to influence the structure and function of exposed ecosystems, particularly aquatic and adjacent terrestrial habitats receiving runoff or spray drift.
Analytical Methodologies and Exposure Assessment
Advanced Analytical Techniques for Tribufos and Its Metabolites
The determination of this compound and its transformation products in complex matrices necessitates sensitive and selective analytical methods.
Sample Preparation Strategies for Complex Biological and Environmental Matrices
Effective sample preparation is a critical initial step in the analysis of this compound in complex matrices such as biological tissues, fluids, soil, and water. The goal is to isolate and concentrate the analytes of interest while removing interfering substances.
For soil and sediment samples, extraction with a mixture of hexane (B92381) and acetone (B3395972) is a common approach. Following extraction, cleanup steps such as gel permeation chromatography and silica (B1680970) gel chromatography may be employed to further purify the extract before analysis nih.govepa.gov. Another method for soil and sediment involves extraction with 5% acetone in hexane, followed by filtration and cleanup using Florisil Sep-Paks epa.gov.
In water samples, solid-phase extraction (SPE) is frequently used to concentrate this compound and other pesticides. Different SPE media, including octadecylsilyl (ODS), graphitized carbon black (GCB), and divinylbenzene-N-vinyl pyrollidine copolymer (DVBVP), have been evaluated for this purpose nih.gov. Accelerated solvent extraction (ASE) using ethyl acetate (B1210297) has also been shown to yield greater recoveries for organophosphate pesticides, including this compound, in blood serum compared to SPE or traditional liquid-liquid extraction govinfo.gov. For filtered water samples, SPE is used, and for suspended sediment, sonication with dichloromethane (B109758) is employed for extraction usgs.gov.
Biological matrices like blood and urine present unique challenges due to their complex composition. While specific detailed methods for this compound in biological matrices were less prevalent in the search results, general approaches for organophosphates in these matrices often involve techniques like accelerated solvent extraction or modifications of methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) adapted for biological samples govinfo.govmdpi.com. Dilution of samples like urine can also be a simple step to minimize matrix effects in subsequent analysis mdpi.com.
Chromatographic and Spectrometric Detection and Quantification Methods (e.g., GC-MS, LC-MS/MS)
Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) are the predominant techniques for the detection and quantification of this compound and its metabolites.
Gas chromatography with flame photometric detection (GC/FPD) is highly sensitive for detecting sulfur and phosphorus-containing compounds like this compound govinfo.gov. Gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) offers high sensitivity, selectivity, and quantitative accuracy for pesticide residue analysis, including this compound nih.govresearchgate.net. A GC-MS/MS method for screening pesticide residues in agricultural products included this compound, with specific multiple reaction monitoring (MRM) transitions used for its identification and quantification nih.gov.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is also widely used, particularly for multi-residue analysis of pesticides that may not be suitable for GC usgs.govresearchgate.netresearchgate.netusgs.gov. LC-MS/MS methods have been developed and validated for the simultaneous detection and quantification of various pesticides, including this compound, in water and other matrices usgs.govresearchgate.netusgs.gov. These methods often utilize electrospray ionization (ESI) in positive or negative mode and scheduled MRM for enhanced sensitivity and selectivity mdpi.comresearchgate.netusgs.gov.
For this compound analysis using LC-MS/MS, specific precursor and product ions are monitored. For example, a USGS method for pesticides in water and suspended sediment lists this compound with a precursor ion of 315.1 and product ions of 57.1 and 41.1 usgs.govusgs.gov.
Method Validation, Detection Limits, and Quality Control in Environmental and Biological Monitoring
Method validation is essential to ensure the reliability and accuracy of analytical results. Key validation parameters include linearity, accuracy, precision (repeatability and reproducibility), limits of detection (LOD), and limits of quantification (LOQ). Matrix effects, which can either enhance or suppress the ionization of analytes in spectrometric methods, are also a crucial consideration, especially in complex biological matrices like urine mdpi.com.
Reported detection limits for this compound vary depending on the matrix and the specific method used. In water samples, detection limits as low as 0.0041 µg/L using GC and 0.01 µg/L using GC have been reported nih.gov. An LC/MS/MS method for this compound in water reported an LOQ of 0.1 µg/L and an LOD of 0.025 µg/L epa.govepa.gov. For soil and sediment, an LOQ of 0.01 mg/kg and an LOD of 0.0025 mg/kg have been reported using LC/MS/MS epa.gov. A GC method for residues in cotton seed reported that residues may be assayed by GLC nih.gov.
Validation studies for multi-residue pesticide methods including this compound have shown acceptable recoveries and relative standard deviations within regulatory guidelines for various matrices like water, soil, and sediment researchgate.netepa.govepa.gov. Linearity of calibration curves is typically assessed with correlation coefficients (r or r²) above 0.99 researchgate.netepa.govepa.gov.
Quality control measures in environmental and biological monitoring programs include the use of surrogate standards and internal standards to monitor method performance, assess matrix effects, and ensure accurate quantification usgs.gov.
Table 1: Reported Detection and Quantification Limits for this compound
| Matrix | Method | LOD | LOQ | Source |
| Whole Water | GC | 0.0041 µg/L | Not specified | nih.gov |
| Filtered Water | GC | 0.01 µg/L | Not specified | nih.gov |
| Water | LC/MS/MS | 0.025 µg/L (0.025 ng/mL) | 0.1 µg/L | epa.govepa.gov |
| Bed Sediment, Soil | GC | 0.868 µg/kg | Not specified | nih.gov |
| Soil and Sediment | LC/MS/MS | 0.0025 mg/kg (0.025 ng/mL) | 0.01 mg/kg | epa.gov |
| Cotton Seed | GLC | Residues may be assayed | Not specified | nih.gov |
| Milk | GLC/ECD | Not specified | 0.002 ppm | regulations.gov |
| Cottonseed | GLC/ECD | Not specified | 0.05 ppm | regulations.gov |
Biomonitoring of Exposure and Effect
Biomonitoring plays a vital role in assessing human exposure to this compound and understanding the potential biological effects. It involves measuring the chemical or its metabolites in biological samples (biomarkers of exposure) or measuring biochemical or physiological changes in the body that indicate exposure (biomarkers of effect) mdpi.comwho.int.
Development and Validation of Biomarkers of Exposure (e.g., this compound in Blood/Urine, Specific Metabolites)
Biomarkers of exposure provide a direct measure of the internal dose of a chemical, reflecting actual exposure from all routes mdpi.comwho.int. For this compound, measuring the parent compound in blood or urine can serve as a biomarker of exposure nih.gov.
This compound is rapidly absorbed and extensively metabolized in animals, with the majority of administered radioactivity excreted in urine and feces within 72 hours nih.govcdc.gov. Metabolism proceeds via hydrolysis, followed by methylation and oxidation nih.gov. Numerous metabolites have been detected, primarily in urine, but many remain unidentified nih.govcdc.gov. While 18 radioactive metabolites were detected in the urine of rats treated with radiolabeled this compound, only butyl-gamma-glutamylcysteinylglycine disulfide was identifiable nih.govcdc.gov.
Available data suggest that many this compound metabolites may include endogenous products like fatty acids and amino acids, which would not be specific indicators of this compound exposure govinfo.govnih.govcdc.gov. Therefore, this compound itself in blood or urine is considered the only reliable biomarker of exposure nih.gov. Additional studies are needed to identify specific this compound metabolites that could serve as more reliable biomarkers of exposure govinfo.govnih.govcdc.gov.
Application of Biomarkers of Effect (e.g., Cholinesterase Activity, NTE Inhibition) in Exposed Populations
Biomarkers of effect measure biological alterations resulting from exposure, potentially indicating early health effects mdpi.comwho.intnih.gov. As an organophosphate, a principal effect of this compound is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) govinfo.govregulations.govnih.gov. AChE is crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132), and its inhibition leads to the accumulation of acetylcholine, causing neurotoxicity regulations.govnih.gov.
Measuring cholinesterase activity in blood (red blood cell AChE and plasma cholinesterase, also known as butyrylcholinesterase or BuChE) is a widely used biomarker of effect for organophosphate exposure govinfo.govregulations.govcdc.govnih.govcdc.gov. A decrease in AChE activity can indicate exposure to this compound or other cholinesterase-inhibiting substances govinfo.govnih.govcdc.gov. While cholinesterase inhibition is a prominent effect, it is not specific to this compound and can be caused by other organophosphates cdc.govnih.govcdc.gov. Repeat measurements of BuChE activity may be necessary due to high interindividual variability cdc.gov.
Neuropathy Target Esterase (NTE) is another enzyme that can be inhibited by some organophosphates, including this compound, and its inhibition is associated with the development of organophosphate-induced delayed polyneuropathy (OPIDN) govinfo.govcdc.govapvma.gov.aunih.gov. NTE is present in the brain and has been identified as a type of lysophospholipase nih.gov. Inhibition of NTE activity in lymphocytes from exposed individuals has been evaluated as a biomarker of effect govinfo.gov. Studies have shown that this compound can inhibit NTE activity cdc.govnih.gov. Measuring NTE inhibition can provide insights into the potential for delayed neurotoxic effects govinfo.govcdc.govapvma.gov.aunih.gov. Decreased activities of BuChE, AChE, and/or NTE in blood serve as biomarkers of effect from exposure to substances that inhibit these enzymes, although these decreases are not specific to this compound cdc.gov.
Table 2: Biomarkers Used in this compound Exposure Assessment
| Biomarker Type | Specific Biomarker | Matrix | Relevance |
| Biomarker of Exposure | This compound (parent compound) | Blood, Urine | Direct measure of internal dose; considered the only reliable biomarker. nih.gov |
| Biomarker of Exposure | This compound metabolites (e.g., butyl-gamma-glutamylcysteinylglycine disulfide) | Urine | Indicate exposure, but many are non-specific endogenous products. nih.govcdc.gov |
| Biomarker of Effect | Acetylcholinesterase (AChE) activity inhibition | Red Blood Cells, Brain | Indicates neurotoxic effect common to organophosphates. govinfo.govregulations.govnih.govcdc.gov |
| Biomarker of Effect | Butyrylcholinesterase (BuChE) / Plasma Cholinesterase activity inhibition | Plasma | Indicates exposure to cholinesterase inhibitors; high interindividual variability. cdc.govcdc.gov |
| Biomarker of Effect | Neuropathy Target Esterase (NTE) activity inhibition | Lymphocytes, Brain | Associated with potential for delayed neurotoxicity (OPIDN). govinfo.govcdc.govapvma.gov.aunih.gov |
Population-Scale Biomonitoring Studies in Agricultural and General Populations
Population-scale biomonitoring studies are crucial for assessing human exposure to pesticides like this compound, particularly in agricultural regions. While specific biomonitoring data for this compound in general populations is limited, studies on organophosphate exposure in agricultural communities highlight the potential for exposure even among non-occupational residents. nih.gov Biomonitoring involves analyzing biological samples, such as urine or blood, for the presence of the parent compound or its metabolites. nih.govgovinfo.gov
Studies in agricultural areas have shown that residents, including children, can experience elevated organophosphate exposure through various routes, including dermal absorption, inhalation, and dietary ingestion. nih.gov Sources of exposure for those living near fields include spray drift during applications, volatilization from treated areas, and "take-home" exposures from agricultural workers. nih.gov
Reliable evaluation of potential human exposure to this compound is partly dependent on the quality of analytical data from biological specimens. nih.gov However, adequate data on this compound toxicity in exposed human populations from epidemiological studies are scarce. govinfo.gov
Environmental Monitoring and Spatiotemporal Analysis
Environmental monitoring of this compound in various media provides insights into its distribution, persistence, and potential exposure pathways. Spatiotemporal analysis, including geospatial methods, helps to understand the spatial and temporal patterns of contamination and assess exposure risk based on location.
Air Monitoring Networks and Atmospheric Concentration Profiling
This compound is primarily detected in ambient air in cotton-growing regions where it is applied due to its use as a cotton defoliant and its relatively short atmospheric half-life. nih.gov Studies have measured this compound concentrations in the air at varying distances from treated fields and at different times post-application. For example, 50 meters from a treated cotton field, this compound was detected at levels of 1,189 ng/m³ immediately post-treatment, decreasing to 450 ng/m³ at 24 hours and 24 ng/m³ at 72 hours. nih.gov Higher concentrations, up to 6,080 ng/m³, have been detected in air samples collected directly at treated fields. nih.gov
Air monitoring has also been conducted in residential areas near agricultural communities. A 12-month monitoring study of 40 pesticides in Parlier, California, did not detect this compound in air samples. nih.gov However, this compound was detected in ambient air in Monterey, California, at a mean concentration of 68 ng/m³ (maximum 340 ng/m³) during a sampling period in 1987. nih.gov Personal air monitoring of workers at cotton farms has shown varying this compound levels depending on the job station. apvma.gov.au
| Site | This compound Concentration (mg/m³) - Average | This compound Concentration (mg/m³) - Range |
|---|---|---|
| Pilot | 0.0394 | 0.0056 - 0.1556 |
| Flagger | 0.0729 | 0.0182 - 0.1912 |
| Mixer/loader | 0.0618 | 0 - 0.171 |
Note: Data derived from personal air monitoring samples at a cotton farm. apvma.gov.au
This compound has also been detected in fogwater samples in California cotton-growing areas. nih.gov
Water and Sediment Contamination Surveillance in Agricultural Catchments
Monitoring data suggest a low occurrence of this compound in drinking water. nih.gov While this compound may reach surface and groundwater sources due to its application on cotton, detections in public water systems have been infrequent and generally at low concentrations. nih.govregulations.gov For instance, this compound was detected above the minimum reporting level in only 2 out of 2,342 public water systems that reported results. nih.gov Detections in specific water monitoring programs, such as those in California and the Potomac River basin, have been rare or non-existent. nih.gov
This compound is considered moderately mobile and persistent in soil, suggesting a potential for runoff and leaching. regulations.govepa.gov However, based on its average Koc value, high levels of leaching to groundwater or movement to surface water through dissolved runoff are not expected. epa.gov Surface water contamination can occur through runoff via adsorption on eroding soil and from spray drift. epa.gov
Studies on pesticide behavior in agricultural catchments highlight that pesticides can be transferred from soils to watercourses through various pathways, including surface runoff, soil leaching, and deep-water drainage, transported as dissolved and particulate phases. mdpi.com Sediment can play a role in trapping pesticides in aquatic environments within agricultural areas. mdpi.com
Geospatial Analysis and Modeling in Exposure Epidemiology (e.g., Residential Proximity)
Geospatial analysis and modeling techniques are increasingly used in exposure epidemiology to assess the potential for pesticide exposure based on factors like residential proximity to agricultural fields. mdpi.comnih.gov These methods utilize geographic information systems (GIS) to integrate data on pesticide applications, land use, and residential locations. mdpi.comnih.gov
Studies have demonstrated that residents living near agricultural lands can be exposed to higher levels of pesticides than those living further away. nih.govresearchgate.net Geospatial models can estimate proximity-based ambient exposure to pesticides over time by using agricultural pesticide application records and land use information. nih.gov Factors such as dwelling distance from fields and the presence of obstacles like forests have been considered in these models. mdpi.com
While not specific to this compound, research using geospatial analysis has focused on residential proximity to organophosphate pesticide use as a proxy for non-food exposures in agricultural communities. regulations.govmdpi.com These approaches can help identify populations potentially at higher risk of exposure due to their location relative to agricultural activities. mdpi.combioengineer.org
Computational Toxicology and Exposure Modeling
Computational toxicology involves the application of mathematical and computer models to assess chemical hazards and risks, including exposure. nih.govijraset.comazolifesciences.com This field utilizes in silico models to predict potential adverse effects based on chemical properties and to model exposure scenarios. ijraset.comazolifesciences.com
Computational tools and models are being developed to support exposure assessment. nih.govijraset.com These models can simulate the distribution, metabolism, and excretion of chemicals within the body, contributing to physiologically based pharmacokinetic (PBPK) modeling. govinfo.govazolifesciences.com High-throughput screening methods, combined with computational tools, can rapidly assess large numbers of chemicals. azolifesciences.com
Physiologically Based Pharmacokinetic (PBPK) Modeling for Toxicokinetic Prediction
As of the available information, no specific Physiologically Based Pharmacokinetic (PBPK) models are available for this compound. uni.luwikipedia.org However, PBPK models in general are valuable tools in toxicology for predicting the time course of absorption, distribution, metabolism, and excretion (ADME) of chemicals within the body. nih.gov These models employ a series of equations representing bodily compartments, fluid flows, and biotransformation reactions to simulate real biological processes. nih.gov PBPK modeling can provide a scientific basis for interspecies extrapolations and route-to-route extrapolations, aiding in the evaluation of uncertainty related to interspecies differences and intraspecies variability. nih.gov While no specific model for this compound exists, the general pharmacokinetic behavior in animals is expected to be similar in humans, involving rapid absorption, wide distribution, metabolism to at least one reactive intermediate and other metabolites, and primary elimination in urine. uni.lu
Environmental Fate and Transport Models for Multimedia Distribution (e.g., Volatilization, Runoff, Leaching)
However, this compound may reach surface water through runoff and erosion of treated cotton fields or via spray drift during aerial application near water bodies. herts.ac.uknih.gov While the Henry's Law constant suggests a low potential for volatilization from water and soil surfaces, field studies indicate that volatilization is not negligible under hot, moist conditions typical during its usage. herts.ac.ukuni.lu
This compound is stable to hydrolysis under neutral and acidic conditions but is likely to hydrolyze slowly under alkaline conditions. herts.ac.uk Microbial degradation is considered the most important transformation route in soil, water, and sediment. herts.ac.uk It is persistent in aerobic and anaerobic soil and slightly persistent in anaerobic aquatic environments, suggesting a potential for accumulation in soil with repeated applications if it reaches the soil surface and does not dissipate through volatilization. nih.gov Understanding these processes is crucial for developing environmental fate and transport models that predict multimedia distribution. Additional research on volatilization potential and degradation half-life is important as these values are used in modeling studies estimating environmental levels for ecological and human health risk assessments.
Exposure Reconstruction and Dosimetry for Human and Ecological Risk Assessment
Exposure assessment for this compound considers potential routes for both human and ecological receptors. Human exposure can occur through food and drinking water, although monitoring data suggest low occurrence in these media for the general public as this compound is solely used as a cotton defoliant. herts.ac.uk Non-dietary routes, such as dermal and inhalation exposure, may affect populations living in cotton-growing areas due to spray drift. herts.ac.uk Workers involved in mixing and applying this compound may experience dermal and inhalation exposure. herts.ac.uk
Human health risk assessments for this compound have been conducted by the EPA, considering dietary and occupational exposures. Occupational exposure assessments have utilized chemical-specific passive dosimetry studies combined with databases like PHED to assess worker exposure. Dosimetry, including inhalation dosimetry, is applied in risk assessment to derive human equivalent concentrations (HECs) and human equivalent doses (HEDs) from study data, particularly when exposure is via aerosol.
Ecological risk assessments evaluate the potential for adverse effects on non-target organisms following exposure, considering the use, environmental fate and transport, and effects on these organisms. nih.gov Surface water contamination can occur through spray drift and/or the transport of residues sorbed to sediment in runoff. nih.gov Limited data exist regarding human exposure levels in the general population and applicators, and reliable monitoring data for levels in contaminated media at hazardous waste sites are needed to assess potential risks to nearby populations.
In Silico Approaches for Predicting Toxicity and Environmental Behavior
In silico approaches, utilizing computational methods and models, are increasingly employed to predict the toxicity and environmental behavior of chemicals. These methods offer cost-effective and efficient alternatives or complements to traditional testing. Techniques include the use of AI and machine learning models, Quantitative Structure-Activity Relationships (QSAR), Quantitative Structure-Toxicity Relationships (QSTR), Density Functional Theory (DFT), and molecular docking.
In silico toxicity prediction involves simulating and predicting how a chemical interacts with biological systems based on its chemical structure and existing toxicological data. This allows for the rapid assessment of toxicological risks, including endpoints like mutagenicity and carcinogenicity. Similarly, in silico methods can be used for environmental risk assessment, predicting aspects of environmental fate and effects such as biodegradability and persistence. While in silico methods are applied to organophosphates and other compounds to predict toxicity and environmental behavior, specific detailed research findings solely focused on using these methods to predict this compound' toxicity or environmental behavior were not prominently found in the provided search results, beyond a general mention in one context. However, the methodologies themselves are applicable frameworks for such predictions.
Risk Assessment Paradigms and Regulatory Science
Human Health Risk Assessment Frameworks
Human health risk assessment for tribufos considers various exposure pathways to estimate potential risks to different populations. The U.S. EPA conducts these assessments to inform decisions about pesticide approval and review earthjustice.org.
Dietary exposure to this compound can occur through residues present in food and drinking water earthjustice.orgregulations.gov. This compound is used only on cotton crops, which limits the potential for widespread dietary exposure compared to pesticides used on food crops directly consumed by humans epa.govnih.gov. The EPA has assessed dietary risks from food and drinking water and, based on studies up to their 2000 and 2006 assessments, did not identify risk concerns for all segments of the population, including children epa.govepa.gov. Dietary exposure assessments utilize models like the Dietary Exposure Evaluation Model (DEEM-FCID) which incorporates food consumption data and anticipated residues regulations.govnih.gov. Modeled estimates for drinking water concentrations have also been generated using conservative models regulations.gov. While the maximum estimated drinking water concentration from surface water modeling was noted as higher than the Drinking Water Level of Concern (DWLOC) for children in a 2000 assessment, the EPA did not expect these concentrations to occur in finished drinking water epa.gov.
Occupational exposure to this compound can occur among agricultural workers involved in mixing, loading, applying, or re-entering treated cotton fields earthjustice.orgregulations.gov. The EPA considers pesticide handlers (mixers, loaders, applicators) and farmworkers (occupational field workers or post-application workers) as distinct groups with potential exposure pathways including dermal absorption and inhalation earthjustice.org.
Assessments have indicated potential risks for certain occupational scenarios. For instance, the current occupational risk assessment has shown risk concerns for aerial mixers/loaders and aerial applicators, even with closed mixing/loading systems and enclosed cockpits epa.gov. Risks to workers who mix, load, and apply this compound via groundboom were not identified as a concern, but risks to workers entering fields shortly after treatment were epa.gov.
Specific activities such as module builder operation, raking, and tramping have resulted in risks of concern for re-entry workers, potentially for up to 30 days following application, despite a standard Restricted Entry Interval (REI) of 7 days regulations.gov. Mitigation measures have been identified and agreed upon by technical registrants to address these occupational risks, including reducing the maximum application rate, limiting the amount handled for aerial applications, requiring coarser droplet size to reduce drift, implementing no-spray buffers, prohibiting certain post-application activities for longer durations, and requiring closed loading systems for ground applications epa.gov.
This compound has no registered residential uses, meaning direct residential handler or post-application exposure assessments are not conducted regulations.govepa.gov. However, the potential for indirect non-dietary exposure exists for residential populations and bystanders due to spray drift and volatilization following applications to cotton fields earthjustice.orgregulations.gov.
The EPA has assessed risks to residential bystanders who live near application areas, evaluating exposure from inhalation of volatilized pesticides and ingestion or dermal absorption of residues from spray drift earthjustice.org. While direct inhalation from spray drift is generally not considered a primary route due to label language, inhalation of volatilized pesticides in post-application or ambient air, as well as dermal and incidental oral exposure from spray drift, are assessed earthjustice.orgregulations.gov.
Assessments have identified potential risks to bystanders, including farmworkers, who could be exposed to spray drift epa.gov. Mitigation measures agreed upon by registrants include implementing no-spray buffers between application sites and residential areas and requiring coarser droplet sizes to reduce the potential for spray drift epa.gov. Volatilization has also been considered as a potential source of post-application inhalation exposure for nearby individuals, and the EPA has developed screening tools and analyses to evaluate this pathway regulations.gov.
Quantitative risk characterization involves comparing exposure estimates to toxicological reference values to determine the likelihood and magnitude of potential adverse effects. For this compound, as an organophosphate, cholinesterase inhibition is a key toxicological endpoint epa.gov.
The Margin of Exposure (MOE) is a primary tool used in quantitative risk characterization. It is calculated by dividing a No Observed Adverse Effect Level (NOAEL) or a Lowest Observed Adverse Effect Level (LOAEL) from toxicological studies by the estimated exposure dose. An MOE below a certain target value (typically 100 or higher, depending on uncertainty factors) indicates a potential risk concern.
For occupational dermal exposure, risk estimates of concern (MOEs < 1,000) have been identified, particularly on the day of treatment (DAT 0) and for certain re-entry activities regulations.gov. Inhalation MOEs for occupational scenarios have generally been above the level of concern (MOEs > 100) epa.gov.
For dietary exposure, acute and chronic aggregate (food and drinking water) exposure estimates have been compared to acute and chronic Population Adjusted Doses (aPAD and cPAD) regulations.govepa.gov. Acute aggregate dietary exposure estimates have been found to be below the level of concern (<100% of the aPAD) for the U.S. population and all subgroups regulations.gov. Similarly, chronic aggregate exposure estimates have not exceeded the level of concern epa.gov.
For cancer risk assessment, a non-quantitative approach using the Margin of Exposure (MOE) is recommended, as tumor increases in animal studies occurred only at high doses eliciting severe non-cancer toxicity regulations.govepa.gov. This compound is classified as "likely at high doses, but unlikely to be carcinogenic to humans at low doses" regulations.gov.
This compound belongs to the organophosphate (OP) class of pesticides, which share a common mechanism of toxicity: cholinesterase inhibition epa.govpublications.gc.ca. Regulatory agencies recognize the need to assess the cumulative risk from exposure to multiple OP pesticides that act via this common mechanism epa.govfederalregister.gov.
The U.S. EPA and Health Canada are conducting cumulative risk assessments for the organophosphate class epa.govpublications.gc.cafederalregister.gov. This involves evaluating potential aggregate exposure to all OP pesticides that contribute to cholinesterase inhibition and characterizing the combined risk epa.govpublications.gc.ca. The cumulative assessment considers exposures through dietary pathways (food and drinking water) and potentially other non-occupational pathways publications.gc.ca.
Methodologies for cumulative risk assessment often involve selecting an index chemical within the class and using relative potency factors to convert exposures of other members into equivalents of the index chemical publications.gc.ca. The final tolerance reassessment decisions and potential further risk mitigation measures for this compound are contingent upon the completion of the cumulative risk assessment for all organophosphate pesticides epa.govepa.govfederalregister.gov.
Quantitative Risk Characterization and Margin of Exposure Analysis
Ecological Risk Assessment Methodologies
Ecological risk assessment for this compound evaluates the potential for adverse effects on non-target organisms in the environment. The EPA conducts comprehensive ecological risk assessments for pesticides regulations.gov.
Assessments for this compound have identified ecological risks, including acute and chronic concerns for birds and mammals, as well as acute risks to marine fish epa.gov. Concerns have also been raised regarding acute risks to freshwater and marine invertebrates based on studies conducted in various climates where this compound is used epa.gov.
Ecological risk assessment typically uses the risk quotient (RQ) method, which compares estimated environmental concentrations (EECs) to toxicity values (e.g., LC50, EC50, NOAEC) for various taxa epa.gov. The resulting RQs are then compared to Levels of Concern (LOCs) to determine potential risks epa.gov. Mitigation measures aimed at reducing ecological risks from this compound use have been identified and are believed to significantly reduce these risks with implementation epa.gov.
Terrestrial Ecosystem Risk Evaluation
Evaluation of the risk posed by this compound to terrestrial ecosystems considers its potential effects on various organisms, including birds, mammals, terrestrial invertebrates, and plants. Studies provide toxicity data for these taxa, which are used in risk assessments. regulations.govepa.gov this compound is considered highly toxic to mammals on a subacute dietary exposure basis and moderately toxic on an acute oral exposure basis. regulations.gov It is also moderately toxic to birds and terrestrial-phase amphibians acutely, and slightly toxic to these groups on a subacute dietary basis. regulations.gov
The persistence of this compound in soil is a key factor in terrestrial risk evaluation, as it can lead to continued exposure for soil-dwelling organisms and plant uptake. regulations.govnih.gov While some reports indicate variability in soil half-lives, studies suggest potential for accumulation with repeated applications. regulations.govnih.gov
Aquatic Ecosystem Risk Evaluation
This compound is known to be toxic to aquatic life, including fish and aquatic invertebrates. epa.govredeagleinternational.comgreenbook.netamazonaws.com Risk evaluation for aquatic ecosystems considers potential exposure through direct application to water bodies (which is prohibited by product labels), spray drift, and runoff from treated areas. epa.govcdc.govgreenbook.net
Toxicity studies provide endpoints for assessing acute and chronic risks to freshwater and estuarine/marine organisms. regulations.govepa.gov Concerns have been identified for acute risks to marine fish and acute and chronic risks to freshwater and marine invertebrates based on studies conducted in various climates where this compound is used. epa.gov
Risk Quotients and Levels of Concern Determination
The Risk Quotient (RQ) method is a standard approach used in environmental risk assessment to integrate exposure and toxicity data. regulations.govepa.govnih.gov RQs are calculated by dividing an estimated exposure concentration by a relevant toxicity endpoint value (e.g., LC50, LD50, NOAEC, NOAEL). regulations.govepa.gov
Risk Quotient (RQ) Calculation:
RQ = Exposure Estimate / Toxicity Value regulations.govepa.gov
These calculated RQs are then compared to established Levels of Concern (LOCs), which are criteria used by regulatory bodies to indicate potential risk to non-target organisms and inform decisions regarding regulatory action. regulations.govepa.gov LOCs are defined for different risk presumption categories, including acute risk, potential for restricted use classification, and acute and chronic risk to endangered species. regulations.govepa.gov Exceeding an LOC suggests that a pesticide, when used according to directions, has the potential to cause adverse effects on non-target organisms. regulations.gov
Biodiversity and Ecosystem Services Impact Assessment
Assessing the impact of this compound on biodiversity and ecosystem services involves considering the direct toxicity to a range of organisms and the potential for indirect effects resulting from changes in species populations or community structure. The toxicity of this compound to terrestrial and aquatic invertebrates, fish, birds, and mammals indicates a potential for direct impacts on various faunal components of ecosystems. epa.govregulations.govredeagleinternational.comgreenbook.netamazonaws.com
The persistence and potential for accumulation of this compound in soil and its transport to aquatic environments highlight pathways through which it can exert prolonged or widespread effects. regulations.govregulations.govcdc.govnih.gov While there is no evidence to suggest that this compound bioaccumulates significantly in terrestrial or aquatic food chains, its bioconcentration factor (BCF) in fish indicates potential bioconcentration, although typically not at levels triggering high bioaccumulation concerns. cdc.govregulations.gov
Impacts on biodiversity can arise from direct mortality or sublethal effects that impair reproduction, growth, or behavior of individual organisms, potentially leading to declines in populations of sensitive species. Effects on ecosystem services, such as pollination (if pollinators are exposed), nutrient cycling (if soil organisms are affected), or water quality (due to aquatic toxicity), are potential concerns that would be evaluated in a comprehensive risk assessment.
Regulatory Science and Policy Analysis
Regulatory science plays a crucial role in evaluating the risks of substances like this compound and informing policy decisions regarding their registration and use. This involves the systematic review of scientific data, development of assessment methodologies, and establishment of regulatory standards.
Development and Application of Reference Doses (RfDs) and Minimal Risk Levels (MRLs)
Reference Doses (RfDs) and Minimal Risk Levels (MRLs) are key toxicological benchmarks used in regulatory contexts to protect human health. While the scope of this article is primarily environmental, these values are derived from toxicity data and represent exposure levels at or below which adverse non-cancer health effects are not anticipated over a specified duration. cdc.govnih.govgovinfo.govcdc.gov
The U.S. EPA has derived an acute dietary RfD of 0.01 mg/kg/day for this compound, based on a No Observed Adverse Effect Level (NOAEL) for cholinesterase inhibition in rats. cdc.govnih.govgovinfo.govnih.govepa.gov A chronic dietary RfD of 0.001 mg/kg/day has also been established, based on plasma cholinesterase inhibition in dogs. cdc.govnih.govgovinfo.govnih.gov The Agency for Toxic Substances and Disease Registry (ATSDR) develops MRLs, which serve as screening levels for identifying contaminants and potential health effects at hazardous waste sites. cdc.govnih.govgovinfo.govcdc.gov ATSDR has derived a provisional chronic-duration oral MRL for this compound based on effects observed in rats. govinfo.gov
These values are applied in regulatory risk assessments to evaluate potential dietary exposure risks to humans. regulations.govepa.gov
Hazard Identification and Dose-Response Assessment in Regulatory Context
Hazard identification, in a regulatory context, involves identifying the types of adverse effects a substance can cause. Dose-response assessment characterizes the relationship between the dose or exposure level of a substance and the incidence or severity of an observed effect. cdc.govepa.gov
For this compound, hazard identification includes recognizing its classification as an organophosphate and its mechanism of action as a cholinesterase inhibitor. apvma.gov.auredeagleinternational.comamazonaws.comredeagleinternational.com Regulatory toxicity studies across various species and exposure durations are reviewed to identify sensitive endpoints. cdc.govregulations.govepa.gov These studies inform the dose-response assessment, which is critical for setting RfDs, MRLs, and ecological toxicity endpoints used in risk assessments. regulations.govepa.govcdc.govnih.govgovinfo.gov The toxicology database for this compound is considered complete for risk assessment, with acceptable data available for toxicity endpoint selection from studies covering multiple lifestages, durations, and routes of exposure, particularly concerning cholinesterase inhibition. regulations.gov
Regulatory bodies utilize this information to determine the potential for unreasonable adverse effects to human health and the environment and to implement risk mitigation measures where necessary. epa.govepa.gov
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 5125 |
| S,S,S-tributyl phosphorotrithioate | 5125 |
Data Tables:
Table 1: Selected Environmental Fate Properties of this compound
| Property | Value | Source |
| Water solubility | 2.3 mg/L (20°C) | regulations.gov |
| Vapor Pressure | 5.3 x 10⁻⁶ mm Hg (25°C) | nih.gov |
| Henry's Law Constant | 2.9 x 10⁻⁷ atm-m³/mole | cdc.govnih.gov |
| Soil Adsorption (Koc) | 4,870 to 12,684 in 4 soils | nih.gov |
| Aerobic Soil Half-life | 745 days (sandy loam) | nih.gov |
| Anaerobic Soil Half-life | 389 days (sandy loam) | nih.gov |
| Hydrolysis Half-life (pH 9) | 124 days (35°C) / 111 days (est.) | cdc.govnih.gov |
Table 2: Selected Toxicity Endpoints for Environmental Risk Assessment
| Organism Group | Endpoint Type | Value (e.g., LC50, LD50) | Relevance | Source |
| Freshwater Fish | Acute LC50 | Data available | Aquatic ecosystem risk evaluation | regulations.govepa.gov |
| Aquatic Invertebrates | Acute/Chronic | Data available | Aquatic ecosystem risk evaluation | regulations.govepa.gov |
| Birds | Acute Oral LD50 | Data available | Terrestrial ecosystem risk evaluation | regulations.govepa.gov |
| Mammals | Acute Oral LD50 | Data available | Terrestrial ecosystem risk evaluation | regulations.govepa.gov |
| Terrestrial Invertebrates | Data available | Data available | Terrestrial ecosystem risk evaluation | epa.gov |
| Aquatic Plants | Acute/Chronic | Data available | Aquatic ecosystem risk evaluation | epa.gov |
| Terrestrial Plants | Acute EC25 | Data available | Terrestrial ecosystem risk evaluation | epa.gov |
Table 3: Selected Regulatory Reference Values
| Regulatory Body | Value Type | Value (mg/kg/day) | Basis | Source |
| U.S. EPA | Acute Dietary RfD | 0.01 | ChE inhibition in rats | cdc.govnih.govgovinfo.govnih.govepa.gov |
| U.S. EPA | Chronic Dietary RfD | 0.001 | Plasma ChE inhibition in dogs | cdc.govnih.govgovinfo.govnih.gov |
| ATSDR | Provisional Chronic Oral MRL | 0.0008 | Vacuolar degeneration in rat small intestine | govinfo.gov |
Regulatory Decisions and Risk Mitigation Strategies (e.g., Restricted Entry Intervals, Closed System Requirements)
Regulatory agencies, such as the U.S. Environmental Protection Agency (EPA), have implemented specific measures to address potential human health and environmental risks associated with this compound use epa.gov. These measures aim to reduce exposure during application and post-application activities.
One key risk mitigation strategy is the establishment of Restricted Entry Intervals (REIs). This compound labels typically require a 7-day REI for most post-application activities regulations.govnih.gov. For fields treated at application rates above 0.75 lb ai/A, a 10-day REI may be required epa.gov. These intervals are designed to limit worker exposure to treated fields after application regulations.govnih.gov. However, assessments have indicated that risks of concern for certain activities, such as module building, raking, and tramping, may persist for up to 30 days after application regulations.gov.
Closed system requirements are another important mitigation measure, particularly for mixing and loading activities, especially during aerial applications regulations.govredeagleinternational.com. These systems are designed to minimize dermal exposure by providing a mechanical transfer system that reduces contact with the concentrated pesticide redeagleinternational.com. Aerial applications are also required to be conducted from enclosed cockpits epa.govregulations.govepa.gov.
The EPA has indicated that this compound is eligible for reregistration provided that certain conditions are met, including addressing data gaps, implementing risk mitigation measures, and the cumulative risk assessment for organophosphates supporting the decision nih.govepa.gov. Early mitigation measures have been agreed upon by technical registrants, including reducing the maximum application rate and limiting the amount of pesticide handled for aerial applications epa.gov.
International Regulatory Harmonization and Comparative Analyses
Regarding international regulatory harmonization, there are currently no CODEX, Canadian, or Mexican maximum residue levels (MRLs) established for this compound regulations.gov. This indicates a lack of international harmonization concerning residue limits for this compound regulations.gov.
While specific comparative analyses of this compound regulations across multiple countries were not extensively detailed, the regulatory status can vary internationally. For example, this compound is listed as "Not approved" in the EU Pesticides Database under Regulation (EC) No 1107/2009 nih.govherts.ac.uk. In Australia, the registration of a this compound product was formally cancelled, and the National Registration Authority for Agricultural and Veterinary Chemicals (NRA) stated they would not register products based on this compound without concerns identified in public health and occupational health and safety assessments being adequately addressed apvma.gov.au.
Differences in regulatory approaches and decisions highlight the varying international perspectives on the acceptable risks and necessary mitigation for this compound.
Public Health Implications and Policy Recommendations
This compound has potential public health implications primarily through exposure pathways related to its use as a cotton defoliant. Humans may be exposed through food and drinking water, as application to crops can result in residues and potential contamination of water sources regulations.govearthjustice.org. While there are no registered residential uses, indirect non-dietary exposure through spray drift is also a possibility regulations.gov. Occupational exposure is a significant concern for pesticide handlers and workers entering treated fields earthjustice.orgnpsec.us.
Policy recommendations often stem from risk assessments conducted by regulatory bodies. The EPA's identification of risk concerns for workers and potential exposure through food and water has led to the implementation of mitigation measures such as REIs, closed systems, and PPE requirements epa.govepa.gov. The ongoing cumulative risk assessment for organophosphates, including this compound, is expected to inform future regulatory decisions and potentially lead to further risk mitigation measures epa.govepa.govepa.gov.
The concept of "Health in All Policies" (HiAP) is relevant in considering the broader public health implications of pesticide use, including compounds like this compound scotphn.net. A HiAP approach systematically considers the health impacts of policies across different sectors, aiming to create environments that support good health scotphn.net. For this compound, this would involve considering the health of agricultural workers, nearby communities potentially exposed to drift, and consumers of treated commodities, and integrating these considerations into agricultural and environmental policies.
The lack of international MRLs and varying regulatory statuses globally suggest a need for greater international cooperation and harmonization in assessing and managing the risks of pesticides like this compound to protect public health on a broader scale regulations.gov.
Compound Information
| Compound Name | PubChem CID |
| This compound | 5125 |
Regulatory Mitigation Measures for this compound Use (Example Data)
| Mitigation Measure | Description | Source |
| Restricted Entry Interval | 7 days (generally); 10 days for application rates > 0.75 lb ai/A. | regulations.govnih.govepa.gov |
| Closed System Requirements | Required for mixers/loaders for aerial applications; minimizes dermal exposure during transfer. | regulations.govredeagleinternational.com |
| Enclosed Cockpits | Required for aerial applicators. | epa.govregulations.govepa.gov |
| Reduced Application Rates | Maximum rate reduced in some states (except CA and AZ). | epa.gov |
| Prohibition of Hand Harvest | Cotton must be mechanically harvested. | regulations.gov |
| Personal Protective Equip. | Coveralls, chemical-resistant gloves, footwear, protective eyewear, chemical-resistant apron for handlers. | regulations.govredeagleinternational.com |
International Regulatory Status (Selected Examples)
| Region/Country | Status | Basis/Note | Source |
| CODEX | No MRLs established | Lack of international harmonization. | regulations.gov |
| Canada | No MRLs established | Lack of international harmonization. | regulations.gov |
| Mexico | No MRLs established | Lack of international harmonization. | regulations.gov |
| European Union | Not approved (Reg. (EC) No 1107/2009) | Regulatory decision under EU legislation. | nih.govherts.ac.uk |
| Australia | Product registration cancelled; no new reg. | Concerns identified in public health and OH&S assessments need addressing. | apvma.gov.au |
Emerging Research Directions and Interdisciplinary Approaches
Omics Technologies in Tribufos Toxicology
Omics technologies, such as transcriptomics, proteomics, and metabolomics, are powerful tools for comprehensively assessing the biological impact of chemical exposure. These approaches can provide detailed insights into the molecular pathways affected by this compound, aiding in the identification of biomarkers and potential mechanisms of toxicity. Omics technologies are being increasingly applied in toxicology to understand the cellular and molecular effects of exposure to various substances, including organophosphate compounds nih.govcore.ac.uk.
Transcriptomics and Gene Expression Profiling in Exposed Organisms
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. By analyzing changes in gene expression levels, researchers can identify genes and pathways that are up- or down-regulated in response to this compound exposure scielo.brbigomics.ch. This can reveal the biological processes that are most sensitive to the compound. While specific detailed studies on this compound transcriptomics were not extensively found in the search results, transcriptomic analysis is a standard approach in modern toxicology to understand gene expression responses to toxic compounds researcher.lifepertanian.go.iddntb.gov.uaresearchgate.net. Studies on other organophosphate compounds and environmental contaminants have utilized transcriptomics to identify altered gene expression patterns related to stress response, metabolism, and other biological functions researchgate.netnih.gov.
Proteomics and Metabolomics for Novel Biomarker Discovery
Proteomics is the large-scale study of proteins, while metabolomics focuses on the complete set of metabolites in an organism scielo.brresearchgate.net. These technologies can complement transcriptomics by providing a more direct measure of the functional state of a biological system after exposure. Proteomic and metabolomic profiling can help identify specific proteins or metabolites that are altered by this compound, potentially serving as novel biomarkers for exposure or effect researchgate.netlabrulez.commetabolon.comnih.gov. Research utilizing multi-omics approaches, including proteomics and metabolomics, has been applied to study the effects of organophosphate compounds, revealing impacts on metabolic processes and identifying affected enzymes lanl.gov.
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods used to remove organic and inorganic pollutants from water and wastewater. They typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can effectively degrade a wide range of recalcitrant compounds routledge.comdp.techdemokritos.grresearchgate.netroutledge.com. AOPs are being investigated as potential methods for the environmental remediation of this compound.
Photocatalytic Degradation Studies of this compound
Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO₂), activated by light to generate reactive species that break down pollutants mdpi.comnsf.govresearcher.life. Research has explored the photocatalytic degradation of various pesticides, including organophosphates, using TiO₂ and other photocatalytic materials under UV or visible light irradiation nsf.govresearchgate.netscience.gov. While detailed studies specifically on the photocatalytic degradation of this compound were not extensively detailed in the search results, the general principles and effectiveness of photocatalysis for degrading organophosphate compounds suggest its potential applicability for this compound remediation. Studies have shown that factors such as catalyst concentration, pH, and light source can influence the degradation efficiency nsf.gov.
Electrochemical Treatment Methods for Contaminated Media
Electrochemical treatment methods offer a promising avenue for the degradation of organic pollutants like this compound in contaminated water and sediments. These methods typically involve the application of electrical currents to induce chemical reactions that break down contaminants. Electrochemical oxidation (ECO), for instance, can occur through direct electron transfer at the anode or via indirect oxidation mediated by electrochemically generated reactive species. mdpi.com While research on the electrochemical treatment specifically for this compound is limited in the provided search results, studies on similar contaminants like tributyltin have shown that electrochemical processes can lead to the decomposition of these compounds in sediment. Preliminary experiments on tributyltin demonstrated that slurry electrolysis of suspended sediment was more efficient than column leaching followed by electrolysis. The detoxification mechanism appeared to involve the stepwise removal of butyl groups. nih.gov This suggests a potential pathway for this compound degradation, given its structural similarity as a tributyl organophosphate. Electrochemical ion exchange systems, which leverage electrical currents with electrochemically active media, are also being explored to enhance the removal of ionic contaminants from wastewater, a principle that could potentially be adapted or combined for organophosphate remediation. waterandwastewater.com Challenges in electrochemical methods can include electrode polarization and passivation, which may hinder efficiency. researchgate.net
Bioremediation and Phytoremediation Strategies for Environmental Decontamination
Bioremediation and phytoremediation utilize biological processes to clean up contaminated environments, offering potentially cost-effective and environmentally friendly alternatives to conventional methods. researchgate.netclu-in.orgmdpi.com These strategies leverage the metabolic capabilities of microorganisms and plants to degrade, transform, or remove pollutants. ijcmas.commdpi.comuomustansiriyah.edu.iq
Identification of Novel Microbial Strains with Enhanced Degradative Capabilities
The identification and characterization of microbial strains with enhanced capabilities for degrading specific pesticides, including organophosphates like this compound, is a key area of research in bioremediation. Certain white-rot fungi have demonstrated the ability to degrade various organophosphorus pesticides, including this compound. In one study, 16 out of 17 tested white-rot fungi species were capable of degrading this compound, along with other organophosphates, after a four-day exposure period. researchgate.netcwejournal.orgmdpi.comuhasselt.be While specific novel bacterial strains exclusively for this compound degradation are not detailed in the provided results, research on other pesticides highlights the ongoing effort to isolate and identify microorganisms with potent degradative abilities. For example, novel bacterial strains capable of degrading herbicides like diuron (B1670789) and pesticides like fipronil (B1672679) and thiobencarb (B1683131) have been identified, demonstrating the potential for discovering similar strains effective against this compound. nih.govfrontiersin.org The efficiency of microbial degradation is influenced by environmental factors such as pH, temperature, and organic matter content. mdpi.comindexcopernicus.com
Engineered Bioremediation Techniques for Soil and Water Remediation
Engineered bioremediation techniques involve modifying environmental conditions or introducing specific microorganisms to enhance the degradation of contaminants in soil and water. epa.gov These techniques can include biostimulation, which involves adding nutrients or electron acceptors to stimulate indigenous microbial populations, and bioaugmentation, which involves introducing exogenous microorganisms with specific degradative capabilities. uomustansiriyah.edu.iqepa.gov While the provided information does not detail specific engineered bioremediation techniques applied directly to this compound, the principles are broadly applicable to organophosphate contamination. Engineered approaches have been explored for other contaminants, such as hydrocarbons, by optimizing conditions like soil moisture content and temperature. mdpi.com Combining biostimulation and bioaugmentation with phytoremediation has also shown promise for enhanced degradation in wetland systems. mdpi.com
Phytoremediation Potential of Resistant Plant Species for this compound Uptake and Degradation
Phytoremediation utilizes plants to remove, degrade, or stabilize contaminants in soil and water. ijcmas.commdpi.comracoman.comfrontiersin.org Different mechanisms are involved, including phytoextraction (uptake and accumulation in plant tissues), phytodegradation (breakdown within plant tissues), phytostabilization (immobilization in the soil), and rhizoremediation (microbial degradation in the root zone). ijcmas.commdpi.comfrontiersin.orgnih.gov The potential of resistant plant species for this compound uptake and degradation would depend on their ability to tolerate the compound and either accumulate it or metabolize it into less toxic substances. While the provided search results discuss phytoremediation in general and its application to various contaminants including some pesticides, specific studies on the phytoremediation of this compound by resistant plant species are not present. Research on the interaction of plants with other pesticides and nanomaterials suggests that plant species can exhibit varying capacities for contaminant uptake and transformation. oup.comresearchgate.net The effectiveness of phytoremediation is influenced by factors such as plant species, contaminant properties, and soil conditions. ijcmas.comracoman.com
Nanomaterial Interactions and Modified Toxicity of this compound
The increasing use of nanomaterials raises questions about their potential interactions with environmental contaminants like this compound and how these interactions might modify the contaminants' behavior and toxicity. nih.govoup.com
Impact of Nanoparticles on this compound Bioavailability and Toxicity
Nanoparticles can interact with organic contaminants through adsorption, potentially altering their bioavailability and toxicity in the environment. oup.comoup.com Studies investigating the effects of functionalized fullerenes on the toxicity of this compound to aquatic organisms like Daphnia magna have been conducted. One study examined the interaction effects of a functionalized fullerene (fC₆₀) on this compound toxicity. While the fullerenes significantly increased the acute toxicity of another pesticide (bifenthrin), they did not significantly affect the chronic endpoints or growth of Daphnia magna exposed to this compound. nih.govoup.com The non-overlapping confidence intervals of LC50 values in this study suggested that fC₆₀ may have reduced this compound toxicity. oup.com This indicates that the interaction between nanoparticles and this compound, and the resulting impact on bioavailability and toxicity, can be complex and may depend on the specific type of nanomaterial and organism studied. oup.comnih.govoup.com Nanoparticles themselves can also exhibit toxicity, and their potential to traverse biological barriers and accumulate in tissues is a consideration in assessing their environmental impact. nih.govopenbiomarkerjournal.commdpi.com
Data Table: Effects of Functionalized Fullerenes (fC₆₀) on this compound Toxicity to Daphnia magna
| Endpoint | This compound (µg/L) (95% CI) | This compound + fC₆₀ (µg/L) (95% CI) |
| 48-h LC50 | 6.63 (5.50–8.01) | 9.16 (8.03–10.49) |
| 21-d IC50 (Survival) | 9.89 | 8.17 |
| 21-d IC50 (Reproduction) | 5.79 | 6.59 |
Note: LC50 represents the median lethal concentration; IC50 represents the median inhibition concentration. Data derived from research on the effects of functionalized fullerenes on pesticide toxicity to Daphnia magna. nih.govoup.com
Interactive Data Table:
Development of this compound-Loaded Nanocarriers for Controlled Release and Reduced Environmental Impact
The development of nanocarriers for agrochemicals, including pesticides and defoliants, is an area of active research aimed at improving efficiency and reducing environmental impact. Nanotechnology offers the potential to encapsulate active ingredients within nanosized materials, enabling controlled release and potentially lowering the required application rates. londondaily.newsmdpi.com
Nanocarriers can improve the penetration of active ingredients into plant tissues, enhancing their absorption and activity. londondaily.news This can lead to increased efficacy and a reduced need for frequent applications. londondaily.news Controlled release systems based on nanocarriers can minimize losses due to premature degradation, leaching, and volatilization, ensuring a more sustained supply of the active compound. mdpi.comijrti.org This targeted and controlled delivery can result in fewer residues on crops and reduced contamination of soil and water. londondaily.newsijrti.org
Polymeric nanocarriers, in particular, are being investigated due to their potential for biodegradability and biocompatibility, offering a more sustainable option compared to some inorganic nanoparticles. Research in this area explores various materials, including synthetic and natural polymers, nanoemulsions, and lipid nanoparticles, for encapsulating agrochemicals. mdpi.com While research shows promising results for nanopesticides and nanofertilizers in general, specific research on this compound-loaded nanocarriers is an area that would align with these broader research trends. mdpi.com
Green Chemistry Approaches to Sustainable Pest Management and Defoliation
Design and Synthesis of Environmentally Benign Alternatives to this compound
The focus on sustainable agriculture necessitates the exploration of environmentally benign alternatives to conventional chemical defoliants like this compound. mdpi.comijoear.com This involves the design and synthesis of new compounds or the utilization of natural products that achieve the desired effect with reduced environmental persistence and toxicity.
Research into environmentally friendly synthesis methods, such as using ionic liquids or sonochemical assistance, is being explored for the production of agrochemicals, aiming to reduce reliance on harmful solvents and improve efficiency. ijcce.ac.irresearchgate.net Additionally, natural bioactive materials and biopolymer-based nanomaterials are being investigated as sustainable alternatives in pest management, offering potential for lower toxicity and biodegradability. unirioja.esaaem.plmdpi.com Examples of such alternatives in broader pest management research include botanical extracts and biopesticides. mdpi.comaaem.plresearchgate.net
Lifecycle Assessment of this compound Production, Use, and Disposal
Lifecycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through production, use, and disposal. mdpi.comtradebe.comeuropa.eutrazable.iolifecycleinitiative.org Applying LCA to this compound would provide a comprehensive picture of its environmental burden across its entire lifecycle.
An LCA typically involves defining the goal and scope, analyzing inputs and outputs, assessing potential environmental impacts, and interpreting the results. mdpi.com This includes considering energy use, resource consumption, emissions, and waste generation at each stage. mdpi.com While general information on LCA methodology is available, a specific, publicly accessible LCA study focused solely on this compound production, use, and disposal was not readily found in the search results. Such a study would be crucial for identifying the stages with the most significant environmental impacts and informing strategies for reduction.
Key stages in a chemical's lifecycle considered in an LCA include:
Raw material acquisition mdpi.comeuropa.eutrazable.io
Production/Manufacturing mdpi.comeuropa.eutrazable.io
Packaging and distribution europa.eulifecycleinitiative.org
Use and maintenance europa.eutrazable.iolifecycleinitiative.org
End-of-life disposal or recycling mdpi.comeuropa.eutrazable.iolifecycleinitiative.org
LCA studies adhere to international standards such as ISO 14040 and ISO 14044 to ensure consistency and comparability. mdpi.comtradebe.comeuropa.eutrazable.io
Stereochemistry and Structure-Activity Relationship (SAR) Research
Understanding the stereochemistry and the Structure-Activity Relationship (SAR) of this compound is vital for comprehending its biological activity and environmental fate at a molecular level. SAR explores how a molecule's chemical structure relates to its biological effects. scribd.comresearchgate.netcollaborativedrug.com
Enantiomeric Specificity in this compound Toxicity and Environmental Degradation
Chirality, the property of a molecule having a non-superimposable mirror image (enantiomers), can influence the biological activity and environmental fate of agrochemicals. epa.govepa.govnih.gov While enantiomers have identical physicochemical properties (except for their interaction with polarized light), they can exhibit different toxicity levels and degradation pathways in the environment. epa.govepa.gov
Many organophosphorus compounds can be chiral, and the environmental fate and effects of their individual enantiomers are not always fully addressed. nih.gov Environmental processes like photolysis can potentially lead to the interconversion of enantiomers. epa.govepa.gov Research into the enantiomeric specificity of this compound would involve studying whether its different enantiomers (if it exists as a chiral compound) exhibit varying degrees of defoliant activity, toxicity, or rates of environmental breakdown. While the concept of enantiomeric specificity in organophosphates is recognized, specific research detailing this for this compound was not found in the provided search results.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hazard Prediction of Analogous Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the physicochemical, biological, and environmental fate properties of chemical substances based on their molecular structure. qsartoolbox.orgmedvolt.aiaftonchemical.com QSAR models establish a relationship between structural features of molecules and their observed activity or property. researchgate.netcollaborativedrug.com
QSAR modeling can be a valuable tool for predicting the potential hazards of this compound and analogous compounds without the need for extensive experimental testing, saving time and resources. medvolt.aiaftonchemical.com These models can be used for preliminary screening and prioritization of substances based on predicted properties like toxicity or environmental persistence. qsartoolbox.orgaftonchemical.com
The development of a QSAR model involves defining the endpoint of interest, gathering data on a set of compounds, calculating molecular descriptors that represent their structural features, and building a statistical model that correlates the descriptors with the endpoint. qsartoolbox.orgsemanticscholar.org QSAR models are considered reliable when validated according to established principles, and their predictions are typically accepted by regulatory agencies when certain conditions are met, including the target chemical being within the model's applicability domain. qsartoolbox.orgaftonchemical.com While QSAR modeling is a widely used technique for hazard prediction of chemical compounds, specific QSAR studies focused on predicting the hazards of this compound or its direct structural analogs were not identified in the provided search results. medvolt.aisemanticscholar.orgnih.gov
Q & A
Q. What analytical methods are recommended for detecting Tribufos in environmental samples, and how can oxidation artifacts be mitigated?
this compound detection typically employs gas chromatography with atomic emission detection (GC/AED) (Method 8085), which quantifies elemental phosphorus and sulfur to distinguish it from co-eluting compounds . However, this compound can arise as an oxidation product of merphos (tributyl phosphorotrithioite) during aqueous extraction, necessitating confirmatory analysis via LC-MS/MS to differentiate sources . Standard solutions (e.g., 0.1 mg/L in cyclohexane) should be stored at 0–6°C to prevent degradation .
Q. How should researchers design toxicity experiments to evaluate this compound' effects on non-target organisms?
Controlled studies should:
- Use standardized this compound formulations (e.g., 100 mg analytical-grade reference material)
- Include dose-response metrics (e.g., LC50, NOAEL) across species (e.g., bobwhite quail, zebra finch)
- Monitor neurotoxic endpoints (tremors, unsteadiness) and hematological changes (red blood cell counts)
- Validate exposure levels against environmental concentrations (typically <1 ppb in soil) to avoid overestimating ecological risk .
Q. What protocols ensure reliable sample preparation for this compound residue analysis in plant tissues?
- Extraction : Use cyclohexane-based solvents to minimize matrix interference .
- Cleanup : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates.
- Storage : Freeze samples at -20°C to inhibit enzymatic degradation .
- Calibration : Include internal standards (e.g., deuterated analogs) to correct for instrument drift .
Advanced Research Questions
Q. How can QSTR models resolve contradictions in this compound toxicity data across species?
Quantitative Structure-Toxicity Relationship (QSTR) models leverage descriptors like F05[C-P] (carbon-phosphorus atom pairs at topological distance 5) to predict species-specific toxicity . For instance:
| Descriptor | Species | Toxicity Trend |
|---|---|---|
| F05[C-P] ↑ | Zebra finch | Toxicity ↓ (R² = 0.89) |
| F05[C-P] ↑ | Daphnia magna | Toxicity ↑ (R² = 0.76) |
| Validate models using the applicability domain (AD) framework to exclude outliers (e.g., methomyl’s anomalous toxicity in avian models) . |
Q. What methodological gaps exist in current this compound metabolomics studies, and how can they be addressed?
- Gap 1 : Most studies focus on parent compounds, ignoring metabolites like S,S,S-tributyl phosphorodithioate .
- Solution : Apply high-resolution mass spectrometry (HRMS) with non-targeted screening to identify transformation products .
- Gap 2 : Limited data on chronic exposure (e.g., intestinal carcinogenicity in rodents).
- Solution : Longitudinal studies (>12 months) with histopathological analysis of adrenal glands and lung tissue .
Q. How can researchers reconcile conflicting ecotoxicity data between laboratory and field studies?
- Controlled Lab Conditions : Use standardized OECD guidelines (e.g., Test No. 203 for fish) but note their oversimplification of environmental variables (pH, organic matter) .
- Field Validation : Deploy passive samplers (e.g., POCIS) to measure bioavailable this compound fractions in water/sediment .
- Statistical Adjustment : Apply mixed-effects models to account for covariates like temperature and microbial activity .
Methodological Best Practices
- Data Integrity : Avoid adjusting experimental data to fit theoretical models; document raw datasets and preprocessing steps transparently .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal physiology and minimizing distress .
- Manuscript Clarity : Structure methods sections to enable replication, including instrument parameters (e.g., GC column: DB-5ms, 30 m × 0.25 mm) and statistical software (e.g., R package
ecotoxfor dose-response modeling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
